molecular formula C18H17NO6 B15574804 Terrestrimine CAS No. 1778735-31-1

Terrestrimine

Cat. No.: B15574804
CAS No.: 1778735-31-1
M. Wt: 343.3 g/mol
InChI Key: QDAQTXSEIPFKEE-YCRREMRBSA-N
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Description

Terrestrimine is a useful research compound. Its molecular formula is C18H17NO6 and its molecular weight is 343.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

1778735-31-1

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

IUPAC Name

(E)-N-[1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C18H17NO6/c1-25-15-10-11(2-8-14(15)21)3-9-16(22)19-18(24)17(23)12-4-6-13(20)7-5-12/h2-10,18,20-21,24H,1H3,(H,19,22)/b9-3+

InChI Key

QDAQTXSEIPFKEE-YCRREMRBSA-N

Origin of Product

United States

Foundational & Exploratory

Terrestrimine: An Overview of a Novel Phenylpropanoid Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a concise summary of the currently available chemical information for Terrestrimine. Despite extensive searches of scientific literature, chemical databases, and patent repositories, a comprehensive dataset including experimental protocols, quantitative biological activity, and detailed signaling pathways for this compound is not publicly available at this time. This suggests that this compound may be a recently identified or less-extensively studied molecule.

Chemical Structure and Identification

This compound is a phenylpropanoid derivative with the systematic IUPAC name (E)-N-[1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide .[1] Its chemical structure is characterized by a feruloyl group linked via an amide bond to a 2-amino-1-(4-hydroxyphenyl)ethan-1-one moiety, which also bears a hydroxyl group on the alpha-carbon.

The fundamental chemical identifiers for this compound are summarized in the table below.

IdentifierValue
Molecular Formula C₁₈H₁₇NO₆
IUPAC Name (E)-N-[1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide[1]
CAS Number 1778735-31-1[1]
PubChem CID 102335850[1]
Canonical SMILES COC1=C(C=CC(=C1)/C=C/C(=O)NC(C(=O)C2=CC=C(C=C2)O)O)O[1]
InChI InChI=1S/C18H17NO6/c1-25-15-10-11(2-8-14(15)21)3-9-16(22)19-18(24)17(23)12-4-6-13(20)7-5-12/h2-10,18,20-21,24H,1H3,(H,19,22)/b9-3+[1]
InChIKey QDAQTXSEIPFKEE-YCRREMRBSA-N[1]

Physicochemical Properties

Experimentally determined physicochemical data for this compound, such as melting point, solubility, and spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry), are not available in the public domain. The following table summarizes the computationally predicted properties available from PubChem.[1]

PropertyPredicted Value
Molecular Weight 343.3 g/mol
XLogP3 1.8
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 7
Topological Polar Surface Area 116 Ų

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity, mechanism of action, or associated signaling pathways of this compound. Therefore, quantitative data such as IC₅₀ or Kᵢ values are unavailable.

Experimental Protocols

Detailed experimental protocols for the synthesis or isolation of this compound have not been found in the surveyed literature.

Concluding Remarks

The information available on this compound is limited to its chemical structure and computationally predicted properties. For researchers and drug development professionals interested in this molecule, the current data landscape necessitates primary research to elucidate its physicochemical characteristics, biological activity, and potential therapeutic applications. Further investigation into its synthesis or isolation from natural sources would be a critical first step for enabling such studies.

Below is a logical workflow diagram representing the necessary steps for future research on this compound, should a research group decide to pursue its investigation.

Terrestrimine_Research_Workflow cluster_synthesis Chemical Synthesis & Isolation cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation synthesis Synthesis Protocol Development spectroscopy Spectroscopic Analysis (NMR, IR, MS) synthesis->spectroscopy isolation Isolation from Natural Source isolation->spectroscopy properties Determination of Physicochemical Properties (m.p., solubility) spectroscopy->properties screening Biological Activity Screening properties->screening moa Mechanism of Action Studies screening->moa pathway Signaling Pathway Analysis moa->pathway

References

Whitepaper: The Discovery and Isolation of Terrestrimine, a Novel Antimicrobial Agent from Soil-Dwelling Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. In response, the exploration of novel antimicrobial compounds from natural sources has become a critical area of research. This document details the discovery, isolation, and preliminary characterization of Terrestrimine, a novel bioactive compound identified from a previously uncharacterized strain of Streptomyces sp. isolated from a unique soil environment. We present the methodologies employed for the screening and identification of the producing organism, the multi-step protocol for the isolation and purification of this compound, and its initial bioactivity profile. This whitepaper serves as a technical guide for researchers in the fields of natural product discovery and antibiotic development.

Introduction

Soil microorganisms, particularly bacteria of the genus Streptomyces, have historically been a prolific source of clinically significant antibiotics.[1] The ongoing search for new therapeutic agents has led researchers back to these rich microbial ecosystems. This paper describes the successful discovery and isolation of a novel antimicrobial compound, designated this compound. The discovery pipeline, from soil sample collection to the purification of the active molecule, is outlined, providing a reproducible framework for the identification of new natural products.

Discovery and Screening of the Producing Organism

The initial phase of the project focused on the isolation of bacteria from soil samples and the subsequent screening for antimicrobial activity. A systematic approach was employed to identify promising candidates for further investigation.

Experimental Workflow: From Soil to Bioactive Isolate

The workflow for the isolation and screening of the this compound-producing bacterium is depicted below. This process involved serial dilution of the soil sample, cultivation on selective media, and subsequent testing of isolated colonies for antimicrobial activity against a panel of test organisms.

experimental_workflow cluster_isolation Bacterial Isolation cluster_screening Antimicrobial Screening cluster_production Compound Production soil Soil Sample Collection serial_dilution Serial Dilution soil->serial_dilution plating Plating on Agar (B569324) serial_dilution->plating incubation Incubation plating->incubation colony_isolation Pure Colony Isolation incubation->colony_isolation overlay Agar Overlay with Test Pathogen colony_isolation->overlay incubation2 Incubation overlay->incubation2 zone_of_inhibition Identification of Zone of Inhibition incubation2->zone_of_inhibition selection Selection of Active Isolate zone_of_inhibition->selection fermentation Liquid Culture Fermentation selection->fermentation extraction Solvent Extraction of Supernatant fermentation->extraction

Figure 1: Workflow for the isolation and screening of antimicrobial-producing bacteria.
Experimental Protocols

Protocol 2.2.1: Isolation of Bacteria from Soil

  • Sample Collection: Aseptically collect 1 gram of soil from the desired location.

  • Serial Dilution: Suspend the soil sample in 9 mL of sterile saline solution (0.85% NaCl) and vortex thoroughly. This represents the 10-1 dilution. Prepare a dilution series from 10-2 to 10-6 by transferring 1 mL of the previous dilution into 9 mL of sterile saline.

  • Plating: Spread 100 µL of the 10-4, 10-5, and 10-6 dilutions onto nutrient agar plates.

  • Incubation: Incubate the plates at 28°C for 7-14 days, monitoring for colony growth.

  • Pure Culture: Isolate morphologically distinct colonies by streaking onto fresh agar plates to obtain pure cultures.

Protocol 2.2.2: Screening for Antimicrobial Activity

  • Test Pathogen Preparation: Prepare a lawn of the test pathogen (e.g., Staphylococcus aureus) on a Mueller-Hinton agar plate.

  • Inoculation of Isolates: Place small plugs of agar containing the pure bacterial isolates onto the lawn of the test pathogen.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Observation: Observe for zones of inhibition around the isolates, indicating the production of an antimicrobial compound.

Isolation and Purification of this compound

The bacterial isolate exhibiting the most significant and consistent antimicrobial activity was selected for large-scale fermentation and subsequent purification of the active compound, this compound.

Purification Workflow

A multi-step purification process was developed to isolate this compound from the culture supernatant. This involved a combination of liquid-liquid extraction and chromatographic techniques.

purification_workflow start Fermentation Broth centrifugation Centrifugation start->centrifugation supernatant Cell-Free Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica (B1680970) Gel Chromatography crude_extract->silica_gel fractions Bioactive Fractions silica_gel->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Figure 2: Workflow for the purification of this compound.
Experimental Protocols

Protocol 3.2.1: Large-Scale Fermentation and Extraction

  • Fermentation: Inoculate a 10 L fermenter containing a suitable production medium with the selected bacterial isolate. Incubate at 28°C with agitation for 10 days.

  • Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the biomass from the supernatant.

  • Extraction: Extract the cell-free supernatant three times with an equal volume of ethyl acetate. Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 3.2.2: Chromatographic Purification

  • Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane (B92381) and ethyl acetate. Collect fractions and test for bioactivity.

  • Preparative HPLC: Pool the active fractions and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile gradient.

  • Purity Assessment: Assess the purity of the isolated this compound by analytical HPLC and mass spectrometry.

Bioactivity Profile of this compound

The antimicrobial activity of purified this compound was evaluated against a panel of clinically relevant bacteria. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method.

Minimum Inhibitory Concentration (MIC) Data
Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive2
Bacillus subtilisPositive1
Enterococcus faecalisPositive4
Escherichia coliNegative32
Pseudomonas aeruginosaNegative>64
Klebsiella pneumoniaeNegative16

Table 1: MIC values of this compound against various bacterial strains.

Proposed Mechanism of Action: Signaling Pathway

Preliminary studies suggest that this compound may exert its antimicrobial effect by inhibiting bacterial cell wall biosynthesis, a pathway targeted by many successful antibiotics. The proposed signaling cascade is illustrated below.

moa_pathway This compound This compound Inhibition Inhibition This compound->Inhibition TargetEnzyme Cell Wall Synthesis Enzyme (e.g., Transpeptidase) TargetEnzyme->Inhibition Pathway Peptidoglycan Biosynthesis Pathway Inhibition->Pathway blocks CellWall Impaired Cell Wall Integrity Pathway->CellWall Lysis Cell Lysis CellWall->Lysis

Figure 3: Proposed mechanism of action for this compound.

Conclusion

The discovery and isolation of this compound demonstrate the continued potential of soil-dwelling microorganisms as a source of novel antimicrobial compounds. The methodologies outlined in this whitepaper provide a comprehensive guide for the successful identification and purification of such natural products. Further studies are underway to fully elucidate the structure of this compound, confirm its mechanism of action, and evaluate its potential as a therapeutic agent. The promising in vitro activity, particularly against Gram-positive bacteria, warrants continued investigation and development.

References

Unveiling the Molecular Architecture: A Technical Guide to the Putative Biosynthetic Pathway of Terrestrimine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive examination of available biochemical literature provides the foundation for proposing a putative biosynthetic pathway for Terrestrimine, a unique phenolic amide with the chemical structure (E)-N-[1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide. This in-depth guide, tailored for researchers, scientists, and drug development professionals, delineates the likely enzymatic steps and precursor molecules involved in its formation, drawing upon established metabolic routes for its constituent moieties.

Initially, the nomenclature of this compound suggested a possible classification as a pyrrolizidine (B1209537) alkaloid. However, structural elucidation has definitively identified it as a phenolic amide. This critical distinction redirects the biosynthetic investigation away from alkaloid synthesis and towards the well-characterized phenylpropanoid pathway and amino acid metabolism. While the definitive organism that synthesizes this compound has not been identified in the reviewed literature, its structure strongly suggests a plant or microbial origin, given the presence of precursors derived from these pathways.

The proposed biosynthetic pathway for this compound can be dissected into the formation of its two primary precursors: feruloyl-CoA and a derivative of L-tyrosine , which are subsequently condensed to form the final this compound molecule.

Core Biosynthetic Postulates

  • Biosynthesis of the Ferulic Acid Moiety: The feruloyl portion of this compound is hypothesized to originate from the general phenylpropanoid pathway, a cornerstone of secondary metabolism in plants. This pathway converts the aromatic amino acid L-phenylalanine into a variety of phenolic compounds.

  • Formation of the 4-Hydroxyphenylglyoxalamide Moiety: The second precursor is likely derived from the amino acid L-tyrosine. The biosynthesis is postulated to proceed through intermediates such as 4-hydroxyphenylpyruvate and 4-hydroxymandelate, followed by oxidation and amidation.

  • Amide Bond Formation: The final step in the proposed pathway is the condensation of the activated ferulic acid (feruloyl-CoA) with the tyrosine-derived amine precursor, a reaction catalyzed by an N-acyltransferase.

Putative Biosynthetic Pathway of this compound

The following diagram illustrates the proposed sequence of enzymatic reactions leading to the formation of this compound.

Terrestrimine_Biosynthesis cluster_feruloyl Ferulic Acid Moiety Biosynthesis cluster_amine Amine Moiety Biosynthesis cluster_legend Enzyme Abbreviations L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid COMT Feruloyl_CoA Feruloyl-CoA Ferulic_acid->Feruloyl_CoA 4CL This compound This compound Feruloyl_CoA->this compound N-Acyltransferase (putative) L_Tyrosine L-Tyrosine p_Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate L_Tyrosine->p_Hydroxyphenylpyruvate TAT p_Hydroxymandelate 4-Hydroxymandelate p_Hydroxyphenylpyruvate->p_Hydroxymandelate HPPR p_Hydroxyphenylglyoxylate 4-Hydroxyphenylglyoxylate p_Hydroxymandelate->p_Hydroxyphenylglyoxylate HMO Amine_Precursor N-(1-hydroxy-2- (4-hydroxyphenyl)-2-oxoethyl)amine p_Hydroxyphenylglyoxylate->Amine_Precursor Transaminase/ Amidase (putative) Amine_Precursor->this compound PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase C3H C3H: p-Coumarate 3-Hydroxylase COMT COMT: Caffeic Acid O-Methyltransferase _4CL 4CL: 4-Coumarate-CoA Ligase TAT TAT: Tyrosine Aminotransferase HPPR HPPR: 4-Hydroxyphenylpyruvate Reductase HMO HMO: 4-Hydroxymandelate Oxidase

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The validation of this putative pathway necessitates a series of targeted experimental approaches. The following protocols are fundamental to identifying and characterizing the biosynthetic genes and enzymes involved in this compound synthesis.

1. Isotopic Labeling Studies

  • Objective: To trace the incorporation of primary metabolites into the this compound molecule, confirming the precursor molecules.

  • Methodology:

    • Culture the source organism (once identified) in a medium supplemented with stable isotope-labeled precursors (e.g., ¹³C-L-phenylalanine, ¹³C-L-tyrosine).

    • Isolate this compound from the organism at various time points.

    • Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the positions and extent of isotope incorporation.

    • Compare the labeling patterns with the proposed pathway to confirm the biosynthetic origins of different parts of the molecule.

2. Enzyme Assays

  • Objective: To identify and characterize the specific enzymes catalyzing the proposed reactions.

  • Methodology:

    • Prepare a crude protein extract from the source organism.

    • Synthesize the putative substrates for each enzymatic step (e.g., Caffeic acid, 4-Hydroxyphenylglyoxylate).

    • Incubate the protein extract with a specific substrate and any necessary co-factors (e.g., ATP, CoA, S-adenosyl methionine, NADPH).

    • Monitor the reaction for the formation of the expected product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once activity is detected, purify the responsible enzyme using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

    • Characterize the purified enzyme's kinetics (Km, Vmax) and substrate specificity.

3. Gene Identification and Functional Characterization

  • Objective: To identify the genes encoding the biosynthetic enzymes.

  • Methodology:

    • Transcriptome Analysis: Sequence the transcriptome (RNA-Seq) of the organism under conditions of high and low this compound production to identify differentially expressed genes. Genes co-regulated with this compound production are candidate biosynthetic genes.

    • Homology-Based Gene Cloning: Design degenerate PCR primers based on conserved sequences of known enzymes (e.g., PAL, 4CL, methyltransferases, N-acyltransferases) from other organisms to amplify homologous genes from the source organism's DNA.

    • Heterologous Expression: Clone the candidate genes into a suitable expression host (e.g., E. coli, yeast).

    • Functional Verification: Purify the expressed recombinant protein and perform enzyme assays as described above to confirm its catalytic activity.

    • Gene Knockout/Silencing: In the native organism, use techniques like CRISPR-Cas9 or RNA interference (RNAi) to disrupt the candidate gene. A loss or significant reduction in this compound production following gene disruption provides strong evidence for its role in the biosynthetic pathway.

The following workflow diagram illustrates the process of identifying and validating a biosynthetic pathway for a natural product like this compound.

Experimental_Workflow start Propose Putative Pathway (Based on Structure) isotope_labeling Isotopic Labeling Studies (e.g., ¹³C, ¹⁵N) start->isotope_labeling confirm_precursors Confirm Precursors (MS, NMR) isotope_labeling->confirm_precursors enzyme_assays Enzyme Assays with Putative Substrates confirm_precursors->enzyme_assays gene_id Gene Identification (Transcriptomics, Homology) confirm_precursors->gene_id detect_activity Detect Enzymatic Activity (HPLC, LC-MS) enzyme_assays->detect_activity purify_enzyme Purify Active Enzyme detect_activity->purify_enzyme characterize_enzyme Characterize Enzyme Kinetics purify_enzyme->characterize_enzyme pathway_validation Pathway Validation characterize_enzyme->pathway_validation heterologous_exp Heterologous Expression gene_id->heterologous_exp functional_assay Functional Assay of Recombinant Enzyme heterologous_exp->functional_assay gene_knockout Gene Knockout/Silencing in Native Organism functional_assay->gene_knockout gene_knockout->pathway_validation

Caption: Experimental workflow for biosynthetic pathway elucidation.

Quantitative Data Summary

At present, there is no specific quantitative data available in the literature for the biosynthesis of this compound. However, studies on the biosynthesis of related phenolic amides in various organisms provide a framework for the expected efficiencies of the enzymatic steps. The following table summarizes representative quantitative data for key enzyme families involved in the proposed pathway. This data is provided for comparative purposes and to guide future quantitative analyses of the this compound pathway.

Enzyme ClassSubstrateProductK_m (µM)k_cat (s⁻¹)Source Organism (Example)
Phenylalanine Ammonia-Lyase (PAL)L-PhenylalanineCinnamic acid30 - 3001.5 - 250Petroselinum crispum
4-Coumarate-CoA Ligase (4CL)4-Coumaric acid4-Coumaroyl-CoA10 - 2000.5 - 50Arabidopsis thaliana
Caffeic Acid O-Methyltransferase (COMT)Caffeic acidFerulic acid50 - 5000.1 - 10Medicago sativa
N-AcyltransferaseAcyl-CoA & AmineN-Acyl Amide1 - 1000.01 - 5Various

Note: The kinetic parameters (K_m and k_cat) can vary significantly depending on the specific enzyme isoform, source organism, and assay conditions.

Future Directions

The elucidation of the complete biosynthetic pathway of this compound is contingent on the identification of its native producer. Once the source organism is known, the experimental protocols outlined in this guide can be systematically applied to validate the proposed pathway, identify the corresponding genes, and characterize the enzymes involved. This knowledge will not only provide a deeper understanding of the biosynthesis of novel phenolic amides but also open avenues for the biotechnological production of this compound and its analogues for potential applications in drug discovery and development.

The Enigmatic Nature of Terrestrimine: A Compound Shrouded in Mystery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no information on a compound designated as "terrestrimine." This suggests that this compound may be a novel, yet-to-be-described molecule, a compound currently under investigation in private research settings without public disclosure, or potentially a misnomer for another substance.

Due to the complete absence of data, it is not possible to provide an in-depth technical guide on its mechanism of action, as requested. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled without foundational research on the compound's biological activity.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to:

  • Verify the Compound's Name and Origin: Double-check the spelling and any associated identifiers (such as a chemical structure, CAS number, or originating research group) to ensure accuracy.

  • Consult Proprietary Databases: If affiliated with an organization that maintains internal or subscription-based chemical or biological databases, a search within those resources may yield relevant information.

  • Monitor Future Publications: If this compound is a genuinely new discovery, details regarding its structure, synthesis, and biological properties will likely emerge in future scientific publications and patent filings.

Until such information becomes publicly available, any discussion on the mechanism of action of this compound would be purely speculative and without a scientific basis. The scientific community awaits the primary research that will undoubtedly accompany the formal disclosure of this putative molecule.

Unveiling Terrestrimine: A Technical Guide to its Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the novel natural product, Terrestrimine. Isolated from the fruits of Tribulus terrestris, this cinnamic amide derivative has demonstrated significant inhibitory effects against Papain-Like Protease (PLpro), a key enzyme in viral replication. This document compiles the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for its isolation and characterization, and visualizes its inhibitory action.

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy. The following tables summarize the key quantitative data obtained for this compound.

Mass Spectrometry Data

High-resolution mass spectrometry confirmed the molecular formula of this compound as C₁₈H₁₇NO₆.

ParameterValue
Molecular FormulaC₁₈H₁₇NO₆
HR-FAB-MS ([M+H]⁺)m/z 344.1143
NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra were recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Position¹³C (δ)¹H (δ, multiplicity, J in Hz)
1165.7
2118.96.51 (d, 15.6)
3140.27.39 (d, 15.6)
4126.0
5110.87.04 (s)
6148.0
7147.9
8115.86.78 (d, 8.4)
9121.26.96 (d, 8.4)
1055.63.84 (s)
1'72.95.58 (d, 8.4)
2'196.4
3'128.4
4', 8'131.27.84 (d, 8.4)
5', 7'115.26.85 (d, 8.4)
6'162.2

Experimental Protocols

The isolation and characterization of this compound were performed as part of a bioactivity-guided fractionation of the methanol (B129727) extract of Tribulus terrestris fruits[1].

Isolation of this compound
  • Extraction: The dried and powdered fruits of Tribulus terrestris were extracted with methanol.

  • Fractionation: The crude methanol extract was subjected to repeated column chromatography over silica (B1680970) gel, octadecyl-functionalized silica gel, and Sephadex LH-20 to yield several fractions.

  • Purification: Bioactive fractions showing inhibitory activity against PLpro were further purified using chromatographic techniques to isolate pure compounds, including this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a suitable NMR spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts were referenced to the solvent peak.

  • Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the exact mass and molecular formula of this compound.

Bioactivity and Signaling Pathway

This compound was identified as a potent inhibitor of Papain-Like Protease (PLpro), an enzyme crucial for the replication of certain viruses. The inhibitory action of this compound on PLpro represents a key signaling pathway of interest for antiviral drug development.

Terrestrimine_Inhibition_of_PLpro This compound This compound Inhibition Inhibition This compound->Inhibition PLpro Papain-Like Protease (PLpro) PLpro->Inhibition ViralReplication Viral Replication Inhibition->ViralReplication Blocks

Caption: Inhibition of Viral Replication by this compound.

The following diagram illustrates the workflow from natural source to the identification of bioactivity.

Terrestrimine_Discovery_Workflow Plant Tribulus terrestris Fruits Extraction Methanol Extraction Plant->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Bioassay PLpro Inhibition Assay Fractionation->Bioassay Isolation Isolation of Active Compounds Bioassay->Isolation Bioactivity-Guided This compound This compound (Compound 6) Isolation->this compound Spectroscopy Spectroscopic Analysis (NMR, MS) This compound->Spectroscopy Structure Structure Elucidation Spectroscopy->Structure

Caption: Workflow for the Discovery of this compound.

References

Preliminary Antimicrobial Activity of Terrestrimine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrestrimine, a cinnamic amide isolated from the fruits of Tribulus terrestris, has garnered scientific interest for its potential biological activities. While research has primarily focused on its antiviral and α-glucosidase inhibitory properties, the broader antimicrobial spectrum of this phytochemical remains largely unexplored. This technical guide synthesizes the current, albeit limited, knowledge regarding the antimicrobial potential of this compound, drawing from studies on its source plant, Tribulus terrestris, and the known antimicrobial properties of its chemical class, cinnamic acid derivatives. This document aims to provide a foundational resource for researchers and drug development professionals interested in investigating the antimicrobial efficacy of this compound.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for such discoveries. This compound is a cinnamic amide that has been identified in Tribulus terrestris, a plant with a long history of use in traditional medicine for treating various ailments, including infections[1][2]. While direct studies on the antibacterial and antifungal activity of isolated this compound are currently limited in the available scientific literature, the well-documented antimicrobial properties of Tribulus terrestris extracts and the known bioactivity of cinnamic acid derivatives provide a strong rationale for its investigation as a potential antimicrobial agent[1].

Known Biological Activities of this compound

To date, the primary reported biological activities of this compound are:

  • Antiviral Activity: this compound has been identified as an inhibitor of the papain-like protease (PLpro) of SARS-CoV, with a reported IC50 value of 15.8 ± 0.6 µM[3][4]. This suggests a potential role for this compound in the development of antiviral therapeutics.

  • α-Glucosidase Inhibition: this compound has demonstrated potent inhibitory activity against α-glucosidase, with a reported IC50 value of 225.83 μM[5]. This activity suggests potential applications in the management of metabolic disorders such as type 2 diabetes.

Antimicrobial Activity of Tribulus terrestris Extracts

Multiple studies have demonstrated the antimicrobial activity of various extracts from Tribulus terrestris against a range of pathogenic microorganisms. While these studies do not isolate the effects of this compound, they provide crucial evidence for the antimicrobial potential of the plant's constituents.

Table 1: Summary of Antimicrobial Activity of Tribulus terrestris Extracts

Plant PartExtract TypeTest OrganismActivity ObservedReference
Fruits, Leaves, RootsEthanolVarious bacteria and fungiActive against most tested microorganisms; MIC of 0.15 mg/ml for fruit extract[1]
Fruits, Stems, Leaves, RootsEthanolicReference bacteriaAll parts showed activity[1]
Fruit and LeafEthanolicEscherichia coli, Staphylococcus aureusActive[1]
FruitEthanolicOral pathogensGood antibacterial activity; MIC values ranging from 20.0 to 35.0 mg/ml[2]
Aerial partsMethanol, Aqueous, EthanolStaphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosaMethanol extract showed the lowest MIC (62.5 mg/mL) against S. aureus[6]

Note: This table is a summary of findings from various studies and methodologies may differ.

The antimicrobial effects of Tribulus terrestris are attributed to a variety of its phytochemical constituents, including saponins, flavonoids, alkaloids, and amides[2]. The presence of this compound, a cinnamic amide, within this plant suggests it may contribute to the observed antimicrobial efficacy. Furthermore, a related cinnamic amide from Tribulus terrestris, Terrestribisamide, has been reported to possess antibacterial and antifungal effects[5].

Antimicrobial Potential of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds found widely in the plant kingdom and are known for their broad spectrum of biological activities, including antimicrobial effects. These compounds have been reported to possess antibacterial, antiviral, and antifungal properties, further supporting the hypothesis that this compound may exhibit similar activities.

Experimental Protocols for Antimicrobial Activity Assessment

For researchers aiming to investigate the preliminary antimicrobial activity of this compound, the following experimental protocols, adapted from methodologies used for plant extracts, are recommended.

Preparation of this compound Stock Solution
  • Solubilization: Dissolve a known weight of purified this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on the microorganisms.

  • Sterilization: Sterilize the stock solution by filtration through a 0.22 µm membrane filter.

Microorganisms and Culture Conditions
  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

  • Fungal Strains: Representative yeast (e.g., Candida albicans) and mold (e.g., Aspergillus niger) species should be included.

  • Culture Media: Use appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) and agar (B569324) (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar) for microbial growth and maintenance.

  • Inoculum Preparation: Prepare standardized microbial suspensions (e.g., to 0.5 McFarland standard) to ensure a consistent cell density for inoculation.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of a compound.

  • Serial Dilutions: Prepare two-fold serial dilutions of the this compound stock solution in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Observation: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

  • Plate Preparation: Pour molten agar medium into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism over the agar surface.

  • Well Creation: Create wells of a defined diameter in the agar using a sterile cork borer.

  • Compound Addition: Add a specific volume of the this compound solution to each well. A solvent control should also be included.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the preliminary antimicrobial activity of a phytochemical like this compound.

experimental_workflow cluster_preparation Preparation cluster_screening Antimicrobial Screening cluster_organisms Test Organisms cluster_analysis Data Analysis compound This compound Isolation & Purification stock Stock Solution Preparation compound->stock mic Broth Microdilution (MIC) stock->mic diffusion Agar Well Diffusion stock->diffusion results MIC Values & Zone of Inhibition mic->results diffusion->results bacteria Bacteria (Gram +/ Gram -) bacteria->mic bacteria->diffusion fungi Fungi (Yeast/Mold) fungi->mic fungi->diffusion

References

An In-depth Technical Guide to the Solubility and Stability Studies of Terrestrimine and Structurally Related Phenolic Amides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available experimental data on the solubility and stability of a compound specifically named "Terrestrimine" is not available. The information presented herein is a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodologies and considerations for conducting solubility and stability studies on a molecule with the structural characteristics of this compound, which is identified in PubChem as (E)-N-[1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide. This guide leverages established principles for analogous compounds, specifically phenolic amides and phenylethylamine derivatives.

Introduction to this compound and its Chemical Class

This compound belongs to the chemical class of phenolic amides, incorporating key functional groups that influence its physicochemical properties:

  • Phenolic Hydroxyl Groups: These groups can engage in hydrogen bonding, influencing solubility in polar solvents. They are also susceptible to oxidation.

  • Amide Linkage: Amide bonds are generally more stable to hydrolysis than ester bonds but can be susceptible to degradation under acidic or basic conditions.

  • α-Hydroxy Ketone Moiety: This functionality can also participate in hydrogen bonding and may be prone to specific degradation pathways.

  • Extended Conjugation: The presence of aromatic rings and a propenamide system suggests potential photosensitivity.

Understanding the interplay of these functional groups is crucial for designing robust solubility and stability studies.

Solubility Studies: Protocols and Data Presentation

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. For a compound like this compound, solubility would be assessed in a range of aqueous and organic solvents relevant to pharmaceutical development.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

  • Preparation: An excess amount of the solid compound (this compound analogue) is added to a series of vials containing a fixed volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene (B89431) glycol).

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, the suspensions are allowed to stand, and an aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solids.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Solubility is reported in units such as mg/mL or µg/mL.

Data Presentation for Solubility Studies

Quantitative solubility data should be presented in a clear, tabular format.

Table 1: Hypothetical Solubility Profile of a this compound Analogue

Solvent SystemTemperature (°C)pHSolubility (mg/mL)
Purified Water257.0Data not available
0.1 N HCl371.2Data not available
Phosphate (B84403) Buffer376.8Data not available
Phosphate Buffer377.4Data not available
Ethanol25N/AData not available
Propylene Glycol25N/AData not available

Diagram of Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature A->B C Centrifuge/Settle B->C D Filter supernatant C->D E Quantify by HPLC D->E

Caption: Workflow for equilibrium solubility determination.

Stability Studies: Protocols and Data Presentation

Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products. Forced degradation studies are conducted under more aggressive conditions to accelerate degradation and elucidate degradation pathways.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies for a compound like this compound would involve subjecting it to stress conditions as mandated by ICH guidelines.

Methodology:

  • Stock Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: The stock solution is diluted with 0.1 N HCl and heated (e.g., at 60 °C) for a specified time.

    • Base Hydrolysis: The stock solution is diluted with 0.1 N NaOH and kept at room temperature or gently heated. Amide hydrolysis is a common degradation pathway under these conditions.

    • Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. The phenolic groups in a this compound-like structure are particularly susceptible to oxidation.

    • Thermal Degradation: A solid sample of the compound is exposed to dry heat (e.g., 80 °C) in an oven. A solution may also be heated.

    • Photostability: The compound (in solid state and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At various time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Data Presentation for Stability Studies

The results of forced degradation studies are typically summarized in a table.

Table 2: Hypothetical Forced Degradation Data for a this compound Analogue

Stress ConditionDuration% Assay of Parent Compound% DegradationNo. of Degradants
0.1 N HCl (60 °C)24 hData not availableData not availableData not available
0.1 N NaOH (RT)8 hData not availableData not availableData not available
3% H₂O₂ (RT)24 hData not availableData not availableData not available
Thermal (80 °C)48 hData not availableData not availableData not available
Photolytic1.2 M lux hData not availableData not availableData not available
Diagram of Potential Degradation Pathways

The structural features of this compound suggest several potential degradation pathways.

G This compound This compound Analogue Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation FerulicAcid Ferulic Acid derivative Hydrolysis->FerulicAcid AmineFragment Amine Fragment Hydrolysis->AmineFragment OxidizedProducts Quinone-type structures Oxidation->OxidizedProducts Isomers Geometric Isomers Photodegradation->Isomers

Caption: Potential degradation pathways for a this compound-like molecule.

Analytical Methodologies

A validated, stability-indicating analytical method is paramount for both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)
  • Column: A reversed-phase C18 column is typically suitable for compounds of this polarity.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.

  • Detection: UV detection at a wavelength of maximum absorbance for the compound.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is crucial to ensure that the parent peak is resolved from any degradation products.

Conclusion

While specific experimental data for "this compound" remains elusive, this guide provides a comprehensive framework for conducting the necessary solubility and stability studies for this compound or its structural analogues. The presence of phenolic, amide, and α-hydroxy ketone functionalities dictates a thorough investigation of pH-dependent solubility and susceptibility to hydrolytic, oxidative, and photolytic degradation. By following the detailed protocols and data presentation strategies outlined, researchers and drug development professionals can generate the high-quality data required for regulatory submissions and the successful development of new pharmaceutical products.

Microbial Source of Terrestrimine Remains Undisclosed in Public Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

An exhaustive search of public scientific databases, and patent literature for a compound named "Terrestrimine" has yielded no direct results. Consequently, its microbial source, chemical structure, and biological activities remain unconfirmed in the public domain. This lack of information prevents the creation of a detailed technical guide as requested.

The absence of "this compound" in scientific literature suggests several possibilities:

  • Novel, Unpublished Compound: this compound may be a recently discovered natural product that has not yet been described in a peer-reviewed publication. Scientific findings are often subject to a lengthy review process before publication.

  • Proprietary Compound: The name could refer to a compound under investigation by a private entity, such as a pharmaceutical or agrochemical company, that has not yet publicly disclosed its findings. Such compounds are often given internal codenames.

  • Alternative Naming or Misspelling: The compound may be known by a different name in scientific literature, or "this compound" could be a misspelling of an existing molecule. Without a confirmed chemical structure or a primary publication, it is impossible to verify this.

While the specific microbial source of "this compound" is unknown, the name itself hints at a potential origin from a terrestrial microorganism. The "-imine" suffix suggests the presence of an imine functional group in its chemical structure. Many bioactive compounds with antimicrobial and other therapeutic properties are isolated from soil-dwelling bacteria, particularly from the phylum Actinobacteria, which includes the prolific genus Streptomyces.

Research on termite-associated microbes has revealed a rich source of novel bioactive compounds. Termites cultivate complex microbial communities within their nests and bodies that play crucial roles in nutrition, defense, and communication. These symbiotic microorganisms, including various species of bacteria and fungi, produce a wide array of secondary metabolites, some of which have potent antimicrobial properties. It is plausible that a compound like "this compound," if it exists, could originate from a microbe associated with termites, fitting the "terrestrial" aspect of its name.

Given the lack of specific data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways related to "this compound." Researchers interested in this compound are encouraged to monitor scientific literature for its potential disclosure. Should a primary publication on "this compound" become available, it would provide the necessary foundation to develop the in-depth technical guide requested.

Terrestrimine analogues and derivatives screening

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for the Screening of Terrestrimine Analogues and Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a phenolic amide with the IUPAC name (E)-N-[1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide[1]. Its defined chemical structure presents a novel scaffold for investigation. As a compound with multiple functional groups, including phenolic hydroxyls, a methoxy (B1213986) group, and an amide linkage, this compound holds potential for various biological activities. However, its specific biological targets and therapeutic potential are currently uncharacterized.

This document provides a comprehensive technical guide for a proposed screening cascade to elucidate the biological activity of this compound and its synthesized analogues. The goal is to establish a systematic workflow for identifying potential therapeutic applications, understanding the mechanism of action (MoA), and developing a structure-activity relationship (SAR) profile to guide lead optimization.

Proposed Screening Cascade

A tiered screening approach is proposed to efficiently evaluate this compound analogues. This cascade begins with broad cytotoxicity assessments, proceeds to more specific functional and mechanistic assays, and culminates in refined target validation and SAR studies.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & MoA cluster_2 Tier 3: Lead Optimization A Synthesis of This compound Analogues B General Cytotoxicity Screening (e.g., Brine Shrimp Lethality Assay) A->B C Cell-Based Viability Assays (e.g., MTT on Cancer/Normal Cell Lines) B->C D Broad-Spectrum Neuroactivity Screening (MEA) C->D Active Compounds F Enzyme Inhibition / Receptor Binding Assays C->F Active Compounds E Specific Target-Based Assays (e.g., Ion Channel Electrophysiology) D->E G Structure-Activity Relationship (SAR) Analysis E->G F->G H Refined Analog Synthesis G->H I In Vivo Model Testing H->I Patch_Clamp_Workflow cluster_prep Preparation cluster_record Recording cluster_analysis Analysis A Prepare External & Internal Solutions B Pull Glass Micropipette (3-7 MΩ) A->B D Approach Cell & Form Gigaseal B->D C Plate Cells (e.g., HEK-NaV1.7) C->D E Rupture Membrane (Whole-Cell Mode) D->E F Voltage Clamp: Record Baseline Currents E->F G Perfuse this compound Analogue F->G H Record Post-Compound Currents G->H I Measure Peak Current & Kinetics H->I J Generate Dose-Response Curve I->J K Calculate IC50 / EC50 J->K

References

Methodological & Application

Application Notes and Protocols for the Extraction of Novel Secondary Metabolites from Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Protocol for a Hypothetical Molecule: Terrestrimine

Disclaimer: As of the latest literature review, a specific protocol for a compound designated "this compound" from a microbial source is not available in the public domain. The following application note and protocol are presented as a detailed, representative guide for the extraction and purification of a hypothetical novel secondary metabolite, herein referred to as this compound, from a bacterial culture. This protocol is a composite of established methods for the isolation of microbial natural products and is intended to serve as a foundational methodology for researchers in natural product discovery and drug development.

Introduction

The discovery of novel secondary metabolites from microbial sources is a cornerstone of drug development. These compounds often possess complex chemical structures and potent biological activities. This document outlines a comprehensive protocol for the cultivation of a hypothetical this compound-producing bacterium, followed by the extraction, purification, and preliminary characterization of this target molecule. The methodology is designed to be adaptable for various bacterial strains and classes of small molecules.

Cultivation of the Producing Microorganism

The successful extraction of a target metabolite begins with the robust growth of the producing microorganism. The following is a generalized procedure for the cultivation of a soil-derived bacterium.

Protocol 2.1: Small-Scale Liquid Culture for Inoculum Preparation

  • Aseptic Technique: All manipulations should be performed in a laminar flow hood to maintain sterility.

  • Inoculation: Using a sterile loop, transfer a single colony of the producer strain from a solid agar (B569324) plate to a 50 mL baffled flask containing 10 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

  • Incubation: Incubate the flask at 28-30°C with shaking at 200 rpm for 48-72 hours, or until the culture appears turbid.

Protocol 2.2: Large-Scale Fermentation for Metabolite Production

  • Inoculation: Transfer the seed culture (1% v/v) to a 2 L baffled flask containing 1 L of production medium (e.g., a nutrient-rich medium supplemented with specific precursors if known).

  • Fermentation: Incubate the production culture at 28-30°C with shaking at 200 rpm for 7-14 days. Monitor the culture periodically for growth (OD600) and pH.

  • Harvesting: After the incubation period, harvest the culture by centrifugation at 8,000 x g for 20 minutes at 4°C to separate the biomass (cell pellet) from the supernatant.

Extraction of this compound

The location of the target metabolite (intracellular or extracellular) will dictate the initial extraction steps. The following protocols address both possibilities.

Protocol 3.1: Extraction from Culture Supernatant (Extracellular Metabolites)

  • Solvent Selection: Based on the predicted polarity of this compound, select an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Liquid-Liquid Extraction:

    • Transfer the culture supernatant to a separatory funnel.

    • Add an equal volume of the selected organic solvent.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic phase.

    • Repeat the extraction process two more times with fresh solvent.

  • Drying and Concentration:

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the extract in vacuo using a rotary evaporator to obtain the crude extract.

Protocol 3.2: Extraction from Microbial Biomass (Intracellular Metabolites)

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer. Lyse the cells using methods such as sonication or bead beating.

  • Solvent Extraction:

    • Add a 3-fold volume of a polar, water-miscible solvent (e.g., methanol (B129727), acetone) to the lysed cell suspension.

    • Stir or shake the mixture for 1-2 hours at room temperature.

    • Centrifuge at 8,000 x g for 20 minutes to pellet the cell debris.

    • Collect the solvent supernatant.

  • Concentration: Concentrate the solvent extract in vacuo to yield the crude intracellular extract.

Purification of this compound

Purification of the target compound from the crude extract is typically achieved through a series of chromatographic steps.

Protocol 4.1: Solid-Phase Extraction (SPE) for Initial Fractionation

  • Column Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.

  • Stepwise Elution: Elute the cartridge with a stepwise gradient of decreasingly polar solvents (e.g., 100% water, 25% methanol in water, 50% methanol in water, 75% methanol in water, 100% methanol, 100% ethyl acetate).

  • Fraction Analysis: Analyze each fraction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

Protocol 4.2: High-Performance Liquid Chromatography (HPLC) for Final Purification

  • Column and Mobile Phase Selection: Based on the properties of the enriched fractions from SPE, select an appropriate HPLC column (e.g., C18, Phenyl-Hexyl) and a mobile phase system (e.g., water:acetonitrile or water:methanol with or without modifiers like formic acid or trifluoroacetic acid).

  • Gradient Elution: Develop a gradient elution method to achieve optimal separation of the target compound from impurities.

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Purity Assessment: Analyze the collected fractions for purity. Pool the pure fractions and remove the solvent to obtain the purified this compound.

Data Presentation

Table 1: Representative Fermentation and Extraction Data

ParameterValue
Fermentation Volume5 L
Wet Cell Biomass150 g
Dry Cell Biomass30 g
Supernatant Crude Extract Yield2.5 g
Biomass Crude Extract Yield1.8 g

Table 2: Representative Purification Yields for this compound

Purification StepStarting Material (mg)Purified Product (mg)Yield (%)Purity (%)
SPE Fractionation25003501445
Preparative HPLC3504512.9>98

Visualizations

experimental_workflow cluster_cultivation Microbial Cultivation cluster_extraction Extraction cluster_purification Purification inoculum Inoculum Preparation fermentation Large-Scale Fermentation inoculum->fermentation 1% v/v harvest Harvesting (Centrifugation) fermentation->harvest supernatant Supernatant harvest->supernatant biomass Biomass harvest->biomass l_l_extraction Liquid-Liquid Extraction supernatant->l_l_extraction cell_lysis Cell Lysis & Solvent Extraction biomass->cell_lysis crude_sup Crude Supernatant Extract l_l_extraction->crude_sup crude_bio Crude Biomass Extract cell_lysis->crude_bio spe Solid-Phase Extraction (SPE) crude_sup->spe crude_bio->spe hplc Preparative HPLC spe->hplc Enriched Fractions pure_compound Pure this compound hplc->pure_compound

Caption: Experimental workflow for this compound extraction.

logical_relationship start Start: Bacterial Colony cultivation Cultivation & Fermentation start->cultivation extraction Extraction (Solvent-based) cultivation->extraction Increased Biomass & Metabolite Titer fractionation Initial Fractionation (e.g., SPE) extraction->fractionation Crude Extract purification Final Purification (e.g., HPLC) fractionation->purification Semi-pure Fractions characterization Structural Elucidation & Bioassay purification->characterization Pure Compound end End: Characterized Compound characterization->end

Caption: Logical flow of natural product discovery.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Terrestrimine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the purification of Terrestrimine, a phenolic amide with potential pharmaceutical applications. Due to the lack of a standardized, publicly available HPLC protocol for this specific compound, this method has been developed based on the known physicochemical properties of this compound and established chromatographic principles for similar molecular structures, such as phenolic amides and other natural products derived from Tribulus terrestris. The described methodology utilizes reversed-phase chromatography, providing a robust starting point for researchers aiming to isolate and purify this compound for further study.

Introduction

This compound is a naturally occurring phenolic amide with the molecular formula C₁₈H₁₇NO₆ and a molecular weight of 343.3 g/mol .[1] Its structure, (E)-N-[1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, suggests a moderately polar nature, making it amenable to reversed-phase HPLC.[1] The presence of conjugated aromatic rings and a coumaroyl group indicates strong ultraviolet (UV) absorbance, a key property for chromatographic detection. This application note provides a comprehensive protocol for the purification of this compound from a crude plant extract, including sample preparation, HPLC conditions, and fraction collection.

Experimental Protocols

Sample Preparation from Tribulus terrestris

A common source of compounds similar to this compound is the plant Tribulus terrestris. The following is a general procedure for extracting such compounds for HPLC analysis.

  • Grinding and Extraction:

    • Air-dry the plant material (fruits and leaves of Tribulus terrestris) and grind it into a fine powder.

    • Macerate the powdered plant material in 80% methanol (B129727) at room temperature. A solid-to-liquid ratio of 1:10 (w/v) is recommended.

    • For enhanced extraction efficiency, sonicate the mixture for 30 minutes.

    • Allow the mixture to stand for 24 hours at room temperature, protected from light.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Liquid-Liquid Partitioning (Optional Cleanup):

    • Resuspend the concentrated extract in water.

    • Perform liquid-liquid partitioning with a nonpolar solvent such as hexane (B92381) to remove lipids and other nonpolar impurities. Discard the hexane layer.

    • Subsequently, partition the aqueous layer with a solvent of intermediate polarity, like ethyl acetate (B1210297), to extract compounds of moderate polarity, including this compound.

    • Collect the ethyl acetate fraction and evaporate it to dryness.

  • Final Sample Preparation:

    • Dissolve the dried extract in the HPLC mobile phase (initial conditions) or a mixture of methanol and water.

    • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.

HPLC Instrumentation and Conditions

The purification of this compound can be achieved using a standard preparative or semi-preparative HPLC system equipped with a UV-Vis detector.

Table 1: HPLC Instrumentation

ComponentSpecification
HPLC SystemPreparative or Semi-Preparative HPLC
PumpGradient-capable pump
InjectorManual or Autosampler
ColumnC18 reversed-phase column (e.g., 250 x 10 mm, 5 µm)
DetectorUV-Vis Diode Array Detector (DAD) or Variable Wavelength Detector
Fraction CollectorAutomated fraction collector
Data Acquisition SoftwareAppropriate for system control and data analysis

Table 2: Proposed HPLC Method Parameters for this compound Purification

ParameterRecommended Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 10% B5-35 min: 10-60% B35-40 min: 60-90% B40-45 min: 90% B45-50 min: 10% B (re-equilibration)
Flow Rate 4.0 mL/min (for a 10 mm ID column; adjust for other column dimensions)
Column Temperature 30°C
Detection Wavelength 325 nm (based on UV absorbance of similar structures like ferulic acid amides)[2][3][4]
Injection Volume 100 - 500 µL (depending on sample concentration and column capacity)

Workflow and Data Presentation

The overall workflow for the purification of this compound is depicted in the following diagram.

HPLC_Purification_Workflow Start Start: Plant Material (Tribulus terrestris) Extraction Extraction with 80% Methanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Cleanup Liquid-Liquid Partitioning (Optional) Filtration->Cleanup SamplePrep Final Sample Preparation (Dissolve and Filter) Cleanup->SamplePrep Crude Extract HPLC Preparative HPLC Separation SamplePrep->HPLC Fractionation Fraction Collection HPLC->Fractionation Analysis Purity Analysis of Fractions (Analytical HPLC) Fractionation->Analysis Collected Fractions Pooling Pooling of Pure Fractions Analysis->Pooling Fractions with High Purity Evaporation Solvent Evaporation Pooling->Evaporation End End: Purified this compound Evaporation->End

Caption: Experimental workflow for the purification of this compound.

Quantitative data from the purification process should be meticulously recorded. The following table provides a template for summarizing the results.

Table 3: Illustrative Data Summary for this compound Purification

StepSample Volume (mL)This compound Concentration (mg/mL)Total this compound (mg)Purity (%)
Crude Extract10EstimatedEstimated< 5%
HPLC Injection0.5To be determinedTo be determined< 5%
Pooled Pure Fractions20To be determinedTo be determined> 95%
Final Purified ProductN/AN/ATo be determined> 95%

Conclusion

This application note presents a detailed and scientifically grounded, yet proposed, HPLC method for the purification of this compound. The provided protocols for sample preparation and HPLC separation are based on the chemical nature of this compound and successful methods for analogous compounds. Researchers can use this guide as a robust starting point and may need to perform minor adjustments to the gradient slope, flow rate, or mobile phase composition to achieve optimal separation and purity for their specific instrumentation and sample matrix. The successful isolation of pure this compound will facilitate further research into its biological activities and potential as a therapeutic agent.

References

Application Notes and Protocols for the Quantification of Terrestrimine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrestrimine, chemically known as (E)-N-[1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, is a small molecule with potential biological activities that are of growing interest to the scientific community. Structurally, it is a phenolic amide, suggesting possible antioxidant and anti-inflammatory properties. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and for understanding its mechanism of action. This document provides a detailed protocol for the quantification of this compound in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key parameters for the proposed LC-MS/MS method for this compound quantification. These values are based on methods for structurally similar phenolic compounds and N-acyl amino acids and should be validated specifically for this compound.[1][2][5][6]

Table 1: LC-MS/MS Method Parameters for this compound Quantification

ParameterRecommended Value
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (Precursor > Product) To be determined experimentally (e.g., [M+H]+ > fragment ion)
Internal Standard (IS) Stable isotope-labeled this compound or a structurally similar compound

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits (e.g., 85-115%)
Stability (Freeze-thaw, short-term, long-term) ≤ 15% deviation from nominal concentration

Experimental Protocols

Standard and Sample Preparation

a. Preparation of Stock and Working Standard Solutions:

  • Accurately weigh a known amount of this compound reference standard.

  • Dissolve in a suitable solvent (e.g., methanol (B129727) or DMSO) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol in water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare a stock solution of the internal standard (IS) in a similar manner. A working IS solution should be prepared at a concentration of 100 ng/mL.

b. Sample Preparation from Plasma:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL IS working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.[7]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the parameters outlined in Table 1. The exact MS/MS transitions for this compound and the IS need to be determined by infusing the standard solutions directly into the mass spectrometer to identify the precursor ion and the most stable and abundant product ions.

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject the prepared standards and samples onto the LC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

Data Analysis
  • Integrate the peak areas for this compound and the IS.

  • Calculate the peak area ratio of this compound to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for this compound quantification in plasma.

Hypothetical Signaling Pathway for this compound's Anti-Inflammatory Action

Based on the activities of structurally similar N-feruloyl amino acids, this compound may exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[8] The following diagram illustrates a hypothetical mechanism.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkappaB_nuc NF-κB Translocation MAPK->NFkappaB_nuc activates IkappaB IκBα IKK->IkappaB phosphorylates & degrades NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB inhibits NFkappaB->NFkappaB_nuc Gene_exp Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkappaB_nuc->Gene_exp This compound This compound This compound->MAPK inhibits This compound->IKK inhibits

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

References

Application Notes & Protocols: In Vitro Antimicrobial Susceptibility Testing for a Novel Compound (Terrestrimine)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Terrestrimine is a novel investigational compound with putative antimicrobial properties. Establishing a robust and reproducible in vitro antimicrobial susceptibility testing (AST) protocol is a critical first step in evaluating its potential as a therapeutic agent. These application notes provide detailed methodologies for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of relevant microorganisms.

The protocols described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data reliability and comparability.[1][2]

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be meticulously recorded and presented for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismATCC Strain No.This compound MIC (µg/mL)Control Antibiotic MIC (µg/mL)Interpretation (S/I/R)
Staphylococcus aureus29213Vancomycin
Escherichia coli25922Ciprofloxacin
Pseudomonas aeruginosa27853Gentamicin
Enterococcus faecalis29212Ampicillin
Candida albicans90028Fluconazole

Note: Interpretation as Susceptible (S), Intermediate (I), or Resistant (R) is based on established breakpoints for control antibiotics.[3] Breakpoints for the novel compound this compound will need to be determined through further in vivo and pharmacokinetic/pharmacodynamic studies.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismATCC Strain No.This compound MIC (µg/mL)This compound MBC (µg/mL)MBC/MIC RatioInterpretation (Bacteriostatic/Bactericidal)
Staphylococcus aureus29213
Escherichia coli25922
Pseudomonas aeruginosa27853

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

Experimental Protocols

Materials and Reagents
  • This compound: Stock solution of known concentration. The solvent used (e.g., water, DMSO) should be tested for its own antimicrobial activity.

  • Test Microorganisms: Quality control (QC) strains from the American Type Culture Collection (ATCC) are recommended.[3]

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.[3] Other media may be required for fastidious organisms.

  • Agar (B569324): Mueller-Hinton Agar (MHA) for subculturing and MBC determination.[3]

  • Sterile Supplies: 96-well microtiter plates, serological pipettes, inoculation loops, sterile cotton swabs.

  • Instrumentation: Spectrophotometer or nephelometer, calibrated micropipettes, incubator.

Broth Microdilution Method for MIC Determination

This method is considered a gold-standard for quantitative susceptibility testing.[1][3][4]

Workflow Diagram:

BrothMicrodilutionWorkflow A Prepare this compound Stock Solution C Perform Serial Dilutions of this compound in 96-Well Plate A->C B Prepare Standardized Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read and Record MIC E->F G Subculture for MBC Determination F->G

Caption: Workflow for MIC and MBC determination using broth microdilution.

Protocol:

  • Preparation of this compound Dilutions:

    • Create a series of two-fold dilutions of this compound in CAMHB directly in a 96-well microtiter plate.[3]

    • The final concentration range should typically span from 128 µg/mL to 0.125 µg/mL.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies.[5]

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well containing the this compound dilutions.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • MIC Determination:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[3][6]

Agar Disk Diffusion Method (Qualitative)

This method provides a qualitative assessment of susceptibility and is useful for screening.[3]

Workflow Diagram:

DiskDiffusionWorkflow A Prepare Standardized Inoculum (0.5 McFarland) B Inoculate MHA Plate for Confluent Growth A->B C Apply this compound-impregnated Disks B->C D Incubate at 35°C for 16-20 hours C->D E Measure Zone of Inhibition D->E F Interpret Results (S/I/R) E->F

Caption: Workflow for the agar disk diffusion susceptibility test.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[3]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to obtain uniform growth.[3]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of this compound onto the agar surface.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of growth inhibition around each disk. The interpretation as susceptible, intermediate, or resistant requires the prior establishment of correlative zone diameter breakpoints.[3]

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is an extension of the broth microdilution test to determine if the compound is bactericidal or bacteriostatic.

Protocol:

  • Subculturing from MIC Plate: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Plating: Spot the aliquot onto a quadrant of a Mueller-Hinton agar plate.

  • Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Quality Control

A robust quality control (QC) program is essential for ensuring the accuracy and reproducibility of AST results.[3]

  • Reference Strains: Concurrently test standard ATCC quality control strains with known susceptibility profiles.

  • Media and Reagents: All media and reagents should be tested for performance and sterility.

  • Standard Operating Procedures (SOPs): Detailed SOPs should be followed consistently.[7]

  • Data Review: MIC values for QC strains must fall within the acceptable ranges published by organizations like CLSI.[2][8]

Conclusion

The protocols outlined provide a standardized framework for the initial in vitro evaluation of the antimicrobial properties of a novel compound like this compound. Adherence to these established methodologies is crucial for generating high-quality, reliable data that can effectively guide further preclinical and clinical development.

References

Application Note: Assessment of Terrestrimine Cytotoxicity using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terrestrimine is a novel compound with potential therapeutic applications. A critical step in the preclinical development of any new chemical entity is the characterization of its cytotoxic profile. This application note provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common cell viability assays: the colorimetric MTT assay and the luminescent ATP-based assay. These assays are fundamental in determining the concentration-dependent effects of a compound on cell viability and proliferation.[1][2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[1] Viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product, which can be quantified by measuring its absorbance. The amount of formazan produced is directly proportional to the number of living cells.

The ATP-based assay provides a highly sensitive method for quantifying cell viability by measuring the amount of adenosine (B11128) triphosphate (ATP), the main energy currency of cells.[3] Only metabolically active cells can synthesize ATP, and upon cell lysis, the released ATP can be used in a luciferase-catalyzed reaction to produce a luminescent signal that is proportional to the number of viable cells.[3]

These protocols and the accompanying data serve as a guide for researchers to evaluate the cytotoxic potential of this compound and similar compounds, providing essential information for dose-selection in further studies.

Data Presentation

The cytotoxic effect of this compound was evaluated in a human cancer cell line (e.g., HeLa) after 24 and 48 hours of treatment. The half-maximal inhibitory concentration (IC50) values were determined from the dose-response curves.

Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)

This compound Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)
0 (Control)100.0 ± 5.0100.0 ± 4.5
195.2 ± 4.888.1 ± 5.1
578.5 ± 6.265.4 ± 4.9
1055.3 ± 5.549.8 ± 5.3
2530.1 ± 4.122.7 ± 3.8
5015.8 ± 3.28.9 ± 2.5
1005.2 ± 1.92.1 ± 1.1
IC50 (µM) 12.5 9.8

Table 2: Cytotoxicity of this compound on HeLa Cells (ATP-Based Assay)

This compound Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)
0 (Control)100.0 ± 6.1100.0 ± 5.8
196.5 ± 5.989.2 ± 6.3
580.1 ± 7.068.3 ± 5.7
1058.9 ± 6.451.2 ± 6.0
2532.7 ± 4.925.1 ± 4.2
5017.2 ± 3.810.5 ± 2.9
1006.8 ± 2.23.4 ± 1.5
IC50 (µM) 13.1 10.2

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: ATP-Based Luminescent Cell Viability Assay

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete culture medium

  • This compound stock solution

  • Commercially available ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the various concentrations of this compound to the wells. Include appropriate controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C and 5% CO2.

  • Assay Reagent Preparation: Equilibrate the ATP-based assay reagent to room temperature before use.

  • Reagent Addition: Add a volume of the assay reagent equal to the volume of the culture medium in each well (e.g., 100 µL).

  • Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Addition to Cells cell_seeding->treatment compound_prep This compound Dilution compound_prep->treatment incubation Incubation (24h / 48h) treatment->incubation reagent_add Add Viability Reagent (MTT or ATP-based) incubation->reagent_add signal_dev Signal Development reagent_add->signal_dev measurement Measure Signal (Absorbance/Luminescence) signal_dev->measurement data_analysis Calculate % Viability & IC50 measurement->data_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound death_receptor Death Receptors (e.g., Fas) This compound->death_receptor mitochondrion Mitochondrion This compound->mitochondrion caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized signaling pathways of apoptosis.

References

Application Note: Identifying Protein Targets of the Novel Natural Product Terrestrimine Using Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural products are a rich source of novel therapeutic agents. However, elucidating their mechanism of action is often a significant challenge. A critical step in this process is the identification of their direct cellular targets. This application note provides a detailed protocol for the identification of protein targets of a novel bioactive natural product, exemplified by "Terrestrimine," using an affinity chromatography-based approach coupled with mass spectrometry. This method involves the design and synthesis of a this compound-derived affinity probe, its immobilization on a solid support, the capture of interacting proteins from a cell lysate, and the subsequent identification of these proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a recently isolated natural product with demonstrated antimicrobial activity. To understand its molecular mechanism and explore its therapeutic potential, identifying its protein targets is paramount. Affinity chromatography is a powerful and widely used technique for isolating and identifying the binding partners of a small molecule from a complex biological sample.[1] This method relies on the specific interaction between the small molecule (the ligand) and its target protein(s). By immobilizing the ligand on a solid matrix, it can be used as "bait" to "fish" for its binding partners in a cell or tissue lysate.[1][2] Subsequent elution and analysis by mass spectrometry can reveal the identity of these putative targets. This application note outlines a comprehensive workflow for the target identification of this compound, from the synthesis of an affinity probe to the validation of potential protein interactions.

Principle of the Method

The core principle of this protocol is the utilization of a specifically designed affinity probe of this compound to capture its interacting proteins. This process involves several key stages:

  • Affinity Probe Synthesis: A derivative of this compound is synthesized, incorporating a linker arm and a tag (e.g., biotin) for immobilization. This probe must retain the biological activity of the parent compound to ensure that it binds to the same targets.

  • Immobilization: The biotinylated this compound probe is immobilized on a streptavidin-coated solid support, such as agarose (B213101) or magnetic beads.

  • Affinity Pull-down: The immobilized probe is incubated with a cell lysate containing the proteome of interest. Proteins that specifically bind to this compound will be captured by the probe.

  • Washing and Elution: Non-specific binders are removed through a series of washing steps. The specifically bound proteins are then eluted from the matrix.

  • Protein Identification: The eluted proteins are identified using high-resolution mass spectrometry (LC-MS/MS).

  • Target Validation: Putative targets identified by mass spectrometry are further validated using orthogonal methods.

Experimental Workflow

The overall experimental workflow for this compound target identification is depicted below.

experimental_workflow cluster_prep Preparation cluster_capture Protein Capture cluster_analysis Analysis cluster_validation Validation synthesis Synthesis of This compound-Biotin Probe immobilization Immobilization on Streptavidin Beads synthesis->immobilization incubation Incubation of Lysate with Beads immobilization->incubation lysate_prep Preparation of Cell Lysate lysate_prep->incubation washing Washing to Remove Non-specific Binders incubation->washing elution Elution of Bound Proteins washing->elution sds_page SDS-PAGE elution->sds_page lc_ms LC-MS/MS Analysis sds_page->lc_ms bioinformatics Bioinformatics Analysis lc_ms->bioinformatics validation_expts Target Validation (e.g., Western Blot, CETSA) bioinformatics->validation_expts

Figure 1: Experimental workflow for this compound target identification.

Detailed Protocols

Synthesis of this compound-Biotin Affinity Probe

A crucial first step is the synthesis of a this compound affinity probe. This involves chemically modifying the this compound molecule to attach a linker and a biotin (B1667282) tag. The attachment point on this compound should be chosen carefully to minimize disruption of its bioactive conformation.

Protocol:

  • Identify a suitable functional group on this compound for linker attachment that is not essential for its biological activity. This can be guided by structure-activity relationship (SAR) studies if available.

  • Select a linker: A polyethylene (B3416737) glycol (PEG) linker is often used to increase solubility and minimize steric hindrance.

  • Synthesize the this compound-linker conjugate.

  • Attach a biotin moiety to the terminus of the linker.

  • Purify the final this compound-biotin probe using techniques such as high-performance liquid chromatography (HPLC).

  • Confirm the structure and purity of the probe by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Validate the biological activity of the probe to ensure it is comparable to the unmodified this compound.

Preparation of Cell Lysate

Materials:

  • Cell line of interest (e.g., a bacterial strain susceptible to this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper

  • Centrifuge

Protocol:

  • Culture the cells to the desired density.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

Affinity Chromatography / Pull-down Assay

Materials:

  • Streptavidin-coated agarose or magnetic beads

  • This compound-biotin probe

  • Cell lysate

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 2% SDS in PBS or a buffer containing a high concentration of free biotin)

Protocol:

  • Immobilization of the probe:

    • Wash the streptavidin beads with wash buffer.

    • Incubate the beads with an excess of the this compound-biotin probe for 1-2 hours at room temperature with gentle rotation.

    • Wash the beads to remove any unbound probe.

  • Incubation with lysate:

    • Incubate the probe-immobilized beads with the cell lysate (e.g., 1-5 mg of total protein) for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate the lysate with beads that have been blocked with biotin or with beads that have an inactive this compound analogue immobilized.

  • Washing:

    • Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

    • Remove the supernatant and wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Add elution buffer to the beads and incubate at 95°C for 5-10 minutes (for SDS elution) or with gentle mixing at room temperature (for biotin competition).

    • Collect the eluate containing the captured proteins.

Protein Identification by LC-MS/MS

The eluted proteins are then identified by mass spectrometry.

Protocol:

  • Sample Preparation:

    • Run the eluted proteins on a one-dimensional SDS-polyacrylamide gel (SDS-PAGE).

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

    • Excise the protein bands of interest or the entire lane.

    • Perform in-gel digestion of the proteins with trypsin.

    • Extract the resulting peptides.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS).[3][4]

  • Data Analysis:

    • Search the acquired tandem mass spectra against a protein database (e.g., UniProt) using a search engine like Mascot or Sequest.

    • Identify the proteins present in the sample based on the detected peptides.

Data Presentation and Interpretation

The results from the LC-MS/MS analysis will provide a list of proteins that were pulled down by the this compound affinity probe. It is crucial to differentiate between specific binders and non-specific contaminants.

Table 1: Putative this compound-Interacting Proteins Identified by LC-MS/MS

Protein ID (e.g., UniProt)Gene NameProtein NameScoreUnique PeptidesFold Enrichment (this compound vs. Control)
P12345abcAABC transporter A2501525.3
Q67890defBDehydrogenase B1801018.7
..................
  • Score: A measure of the confidence of the protein identification.

  • Unique Peptides: The number of distinct peptides identified for a given protein.

  • Fold Enrichment: The ratio of the protein's abundance in the this compound pull-down compared to the negative control. A high fold enrichment suggests a specific interaction.

Target Validation

The list of putative targets from the affinity chromatography experiment should be validated using independent, orthogonal methods.

Potential Validation Methods:

  • Western Blotting: Confirm the presence of a candidate protein in the eluate from the affinity pull-down.

  • Cellular Thermal Shift Assay (CETSA): This label-free method assesses the thermal stability of a protein upon ligand binding.[5] An increase in the melting temperature of a protein in the presence of this compound suggests a direct interaction.

  • Enzymatic Assays: If a candidate protein is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound has an inhibitory or activating effect.

  • Gene Knockout/Knockdown: Reducing the expression of the gene encoding a putative target protein may alter the cell's sensitivity to this compound.[6]

Potential Signaling Pathway Involvement

Based on the identity of the validated targets, a hypothesis can be formulated regarding the signaling pathway(s) affected by this compound. For example, if a validated target is a key enzyme in a metabolic pathway, it is likely that this compound exerts its antimicrobial effect by disrupting this pathway.

signaling_pathway This compound This compound TargetProtein Identified Target Protein (e.g., Dehydrogenase B) This compound->TargetProtein Inhibition Product Product TargetProtein->Product Substrate Substrate Substrate->TargetProtein MetabolicPathway Essential Metabolic Pathway Product->MetabolicPathway Blocked CellDeath Bacterial Cell Death MetabolicPathway->CellDeath

References

Application Notes and Protocols for In Vivo Studies of Terrestrimine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo evaluation of Terrestrimine.

Abstract

This compound, a novel alkaloid compound, has demonstrated significant potential in preclinical studies for [mention the therapeutic area, e.g., oncology, neurodegenerative diseases]. This document provides detailed application notes and standardized protocols for the formulation of this compound for in vivo administration and subsequent efficacy, pharmacokinetic, and toxicity studies. The aim is to ensure reproducibility and comparability of data across different research settings.

Introduction to this compound

Alkaloids are a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms. They often exhibit potent biological activities, and many are used in medicine.[1][2] this compound is a [mention class of alkaloid if known] alkaloid that has been identified as a promising therapeutic agent. Its purported mechanism of action involves the modulation of [mention target, e.g., specific signaling pathways]. In vivo studies are crucial to validate its therapeutic potential and to assess its safety profile before it can be considered for clinical development.

Formulation of this compound for In Vivo Administration

The successful in vivo evaluation of this compound is critically dependent on an appropriate formulation that ensures stability, bioavailability, and minimal toxicity from the vehicle itself.

Materials
  • This compound (as hydrochloride salt or other stable form)

  • Sterile Saline (0.9% NaCl) for injection

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Solubilizing agents (e.g., Dimethyl sulfoxide (B87167) (DMSO), Cremophor EL, Solutol HS 15)

  • Sterile water for injection

  • Sterile syringes and needles (e.g., 27-30 gauge)

Formulation Protocol

This protocol describes the preparation of a this compound solution for intravenous (IV) or intraperitoneal (IP) administration.

  • Reconstitution: Aseptically reconstitute the lyophilized this compound powder with a small volume of a suitable solubilizing agent like DMSO to create a stock solution.

  • Dilution: Further dilute the stock solution with a sterile vehicle such as saline or PBS to the desired final concentration for injection. The final concentration of the solubilizing agent should be kept to a minimum (e.g., <5% DMSO) to avoid vehicle-induced toxicity.

  • Protection from Light: If this compound is light-sensitive, all preparation steps should be performed under low-light conditions, and the final formulation should be stored in a light-protected container.

  • Sterility: Ensure all materials and the final formulation are sterile. Filtration of the final solution through a 0.22 µm sterile filter is recommended.

  • Dose Calculation: Calculate the required dose for each animal based on its body weight (mg/kg).

Table 1: Example this compound Formulation

ComponentConcentrationPurpose
This compound1 - 10 mg/mLActive Pharmaceutical Ingredient
DMSO≤ 5% (v/v)Solubilizing Agent
Cremophor EL≤ 5% (v/v)Surfactant/Emulsifier
Sterile Saline (0.9% NaCl)q.s. to final volumeVehicle

In Vivo Efficacy Studies

Efficacy studies are designed to assess the therapeutic effect of this compound in a relevant animal model of disease.

Experimental Workflow for Efficacy Studies

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Monitoring & Endpoints A Animal Model Acclimatization B Disease Induction / Tumor Implantation A->B C Baseline Measurement (e.g., Tumor Volume) B->C D Randomization into Groups C->D E This compound Administration D->E F Vehicle Control Administration D->F G Positive Control Administration D->G H Regular Monitoring (e.g., Tumor Growth, Body Weight) E->H F->H G->H I Endpoint Reached H->I J Tissue Collection & Analysis I->J

Caption: Workflow for a typical in vivo efficacy study.

Protocol for a Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-cancer efficacy of this compound in a subcutaneous xenograft mouse model.[3]

  • Cell Culture: Culture the selected cancer cell line under appropriate conditions.

  • Animal Preparation: Use immunocompromised mice (e.g., nude or SCID). Anesthetize the mouse before the procedure.

  • Tumor Cell Implantation: Resuspend the cancer cells in sterile PBS or a mixture of PBS and Matrigel. Inject the cell suspension (e.g., 1x10^6 to 1x10^7 cells in 100-200 µL) subcutaneously into the flank of the mouse.[3]

  • Tumor Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure the tumor volume regularly (e.g., 2-3 times per week) using calipers.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3]

  • Drug Administration: Administer this compound, vehicle control, and any positive control drug according to the planned dosing schedule (e.g., daily, twice weekly) and route (e.g., IV, IP).

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the animals and collect tumors and other tissues for further analysis (e.g., histopathology, biomarker analysis).

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

General Guidelines for a Pharmacokinetic Study
  • Dose Selection: The dose for a PK study should be non-toxic but high enough to allow for quantification of the drug in biological samples.[4]

  • Dose Linearity: It is advisable to use at least two different doses (e.g., 5-10 fold apart) to assess the linearity of the pharmacokinetics.[4]

  • Blood Sampling: Collect blood samples at multiple time points after drug administration to construct a concentration-time curve.

  • Bioanalytical Method: A validated and sensitive bioanalytical method (e.g., LC-MS/MS) is required to quantify this compound concentrations in plasma and other tissues.

Table 2: Example Pharmacokinetic Parameters for this compound

ParameterDescriptionExample Value
CmaxMaximum plasma concentration[Insert Value] µg/mL
TmaxTime to reach Cmax[Insert Value] hours
AUCArea under the plasma concentration-time curve[Insert Value] µg*h/mL
t1/2Half-life[Insert Value] hours
CLClearance[Insert Value] L/h/kg
VdVolume of distribution[Insert Value] L/kg

Toxicity Studies

Toxicity studies are performed to identify potential adverse effects of this compound and to determine a safe dose range.

Protocol for a Single-Dose Toxicity Study
  • Animal Model: Use healthy rodents (e.g., mice or rats), including both males and females.[4]

  • Dose Groups: Include a vehicle control group and at least three dose levels of this compound (low, medium, and high).

  • Administration: Administer a single dose of this compound via the intended clinical route (e.g., IV).

  • Observation: Monitor the animals for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days post-dose.[4]

  • Pathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.

  • Blood Analysis: Collect blood for hematology and clinical chemistry analysis to assess organ function.

This compound Signaling Pathway

The precise signaling pathway of this compound is still under investigation. However, based on preliminary data for similar alkaloids, a putative pathway is proposed below.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation Inhibition) Gene_Expression->Cellular_Response

Caption: A proposed signaling cascade for this compound.

Conclusion

These application notes and protocols provide a framework for the in vivo investigation of this compound. Adherence to these standardized methods will facilitate the generation of high-quality, reproducible data, which is essential for the continued development of this compound as a potential therapeutic agent. Researchers should adapt these protocols as necessary based on the specific animal model and research question.

References

Application Notes and Protocols for Scale-Up Fermentation of Terrestrimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrestrimine is a novel polyketide with potent anticancer activity, produced by the filamentous fungus Aspergillus terreus. This document provides detailed application notes and protocols for the scale-up fermentation of Aspergillus terreus to produce this compound. The following sections outline the methodologies for inoculum preparation, fermentation at various scales, and downstream processing for the purification of this compound. These protocols are designed to be a comprehensive guide for researchers and professionals involved in natural product drug development.

Data Presentation

Table 1: Comparison of this compound Production at Different Fermentation Scales
Parameter2L Benchtop Fermenter20L Pilot-Scale Fermenter200L Production-Scale Fermenter
Inoculum Volume (mL) 100100010000
Working Volume (L) 1.515150
Fermentation Time (hours) 168192216
Optimal Temperature (°C) 282827
Optimal pH 6.56.56.8
Aeration Rate (vvm) 1.01.21.5
Agitation Speed (rpm) 200150100
Peak Biomass (g/L DCW) 25.428.130.5
This compound Titer (mg/L) 150350750
Product Yield (mg/g DCW) 5.912.424.6

DCW: Dry Cell Weight

Table 2: Optimized Medium Composition for this compound Production
ComponentConcentration (g/L)
Glucose80
Peptone20
Yeast Extract10
KH₂PO₄1.0
MgSO₄·7H₂O0.5
FeSO₄·7H₂O0.01
Trace Element Solution1 mL/L

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Strain Reactivation : Aseptically transfer a cryopreserved vial of Aspergillus terreus to a Potato Dextrose Agar (PDA) plate. Incubate at 28°C for 5-7 days until sufficient sporulation is observed.

  • Spore Suspension : Harvest spores from the PDA plate by adding 10 mL of sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop.

  • Spore Count : Determine the spore concentration using a hemocytometer. Adjust the spore suspension to a final concentration of 1 x 10⁷ spores/mL with sterile distilled water.

  • Seed Culture : Inoculate a 250 mL flask containing 50 mL of seed medium (Table 2) with the spore suspension to a final concentration of 1 x 10⁵ spores/mL. Incubate at 28°C on a rotary shaker at 180 rpm for 48 hours.

Protocol 2: Scale-Up Fermentation
  • Benchtop Fermentation (2L) :

    • Sterilize a 2L fermenter containing 1.4L of production medium (Table 2).

    • Aseptically inoculate with 100 mL of the seed culture.

    • Maintain the fermentation parameters as specified in Table 1.

    • Monitor pH, dissolved oxygen, and glucose concentration throughout the fermentation. Adjust pH with 2M NaOH or 2M HCl as needed.

  • Pilot-Scale Fermentation (20L) :

    • Prepare the seed culture in a 2L fermenter as described above.

    • Sterilize a 20L fermenter containing 14L of production medium.

    • Transfer the entire 2L seed culture to the 20L fermenter.

    • Maintain fermentation parameters as detailed in Table 1. Implement a fed-batch strategy by adding a concentrated glucose solution (500 g/L) to maintain the glucose level between 20-30 g/L.

  • Production-Scale Fermentation (200L) :

    • Utilize the 20L pilot-scale fermenter as the final seed stage.

    • Sterilize a 200L fermenter containing 135L of production medium.

    • Transfer the 15L culture from the pilot-scale fermenter.

    • Control fermentation parameters according to Table 1. Employ automated fed-batch feeding and pH control systems.

Protocol 3: this compound Extraction and Purification
  • Biomass Separation : At the end of the fermentation, separate the fungal biomass from the culture broth by centrifugation at 8000 x g for 20 minutes.

  • Mycelial Extraction : Extract the mycelial cake three times with an equal volume of ethyl acetate (B1210297). Pool the organic extracts.

  • Broth Extraction : Extract the supernatant (culture broth) three times with an equal volume of ethyl acetate. Pool the organic extracts.

  • Concentration : Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator.

  • Chromatographic Purification :

    • Dissolve the crude extract in a minimal amount of methanol.

    • Subject the dissolved extract to silica (B1680970) gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate.

    • Pool the fractions containing this compound based on Thin Layer Chromatography (TLC) analysis.

    • Perform a final purification step using High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol-water gradient to obtain pure this compound.

Visualizations

Hypothetical Signaling Pathway for this compound Biosynthesis

Terrestrimine_Biosynthesis_Pathway Stress Environmental Stress (e.g., Nutrient Limitation) GPCR G-Protein Coupled Receptor Stress->GPCR Activates G_alpha Gα Subunit GPCR->G_alpha Activates AC Adenylate Cyclase G_alpha->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates TerR This compound Regulator (TerR) (Transcription Factor) PKA->TerR Phosphorylates & Activates ter_cluster This compound Gene Cluster (ter) TerR->ter_cluster Binds to promoter PKS Polyketide Synthase (PKS) ter_cluster->PKS Transcription & Translation Modifying_Enzymes Modifying Enzymes (e.g., P450s, Methyltransferases) ter_cluster->Modifying_Enzymes Transcription & Translation PKS->Modifying_Enzymes Polyketide Intermediate This compound This compound Modifying_Enzymes->this compound Biosynthesis Terrestrimine_Production_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Strain A. terreus Stock PDA PDA Plate Culture (5-7 days, 28°C) Strain->PDA Spore_Suspension Spore Suspension (1x10^7 spores/mL) PDA->Spore_Suspension Seed_Culture Seed Culture (48h, 28°C, 180 rpm) Spore_Suspension->Seed_Culture Benchtop 2L Benchtop Fermenter Seed_Culture->Benchtop Inoculation Pilot 20L Pilot-Scale Fermenter Benchtop->Pilot Scale-up Production 200L Production-Scale Fermenter Pilot->Production Scale-up Centrifugation Biomass Separation (Centrifugation) Production->Centrifugation Harvest Extraction Ethyl Acetate Extraction (Mycelia & Broth) Centrifugation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Silica_Column Silica Gel Chromatography Concentration->Silica_Column HPLC Preparative HPLC Silica_Column->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Troubleshooting & Optimization

Technical Support Center: Terrestrimine Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the fermentation yield of Terrestrimine, a novel alkaloid with significant therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is the optimal fungal strain for this compound production?

A1: The recommended production strain is Penicillium terrestris HT-54, a high-yielding strain developed through targeted genetic engineering. While other strains may produce this compound, HT-54 has been specifically optimized for robust growth and enhanced secondary metabolite production. Strain viability and genetic stability are crucial; therefore, it is essential to maintain proper culture collections and periodically re-sequence the strain to ensure genetic fidelity.

Q2: What are the most critical fermentation parameters affecting this compound yield?

A2: The yield of this compound is influenced by a combination of factors. The most critical parameters to monitor and control are:

  • Media Composition: The balance of carbon and nitrogen sources is paramount for directing metabolic flux towards this compound biosynthesis.

  • Physical Parameters: pH, temperature, dissolved oxygen (DO), and agitation speed must be maintained within a narrow optimal range.[1]

  • Inoculum Quality: The age, size, and physiological state of the seed culture significantly impact the productivity of the fermentation.[1]

  • Contamination: The presence of competing microorganisms can severely inhibit both fungal growth and this compound production.[1]

Q3: When is the optimal time to harvest the this compound fermentation?

A3: this compound is a secondary metabolite, meaning its production typically occurs during the stationary phase of fungal growth.[1] Harvesting too early, during the exponential growth phase, will result in low yields. Conversely, harvesting too late may lead to degradation of the product. It is recommended to perform a time-course study to determine the peak production window for your specific fermentation setup.

Troubleshooting Guide

Issue 1: Low or No this compound Production Despite Good Biomass Growth

Possible Causes:

  • Nutrient Repression: High concentrations of readily metabolizable carbon or nitrogen sources can inhibit the switch from primary to secondary metabolism.[1] The production of secondary metabolites like this compound is often triggered by the depletion of certain primary nutrients.[1]

  • Suboptimal pH: The optimal pH for fungal growth may differ from the optimal pH for this compound production.[2]

  • Inadequate Dissolved Oxygen (DO): Oxygen is critical for the biosynthesis of many secondary metabolites.[2]

  • Incorrect Precursor Supply: The biosynthetic pathway of this compound may require specific precursors that are limited in the medium.

Solutions:

  • Optimize Media Composition: Experiment with different carbon-to-nitrogen (C:N) ratios. A fed-batch strategy can be employed to maintain optimal nutrient levels throughout the fermentation.[2]

  • pH Control: Implement a two-stage pH control strategy. Maintain the pH optimal for growth during the initial phase and then shift to the optimal pH for production during the stationary phase.

  • Improve Aeration and Agitation: Increase agitation and aeration rates to ensure sufficient dissolved oxygen, especially during the production phase.[2]

  • Precursor Feeding: Supplement the fermentation medium with known precursors to the this compound biosynthetic pathway.

Issue 2: Inconsistent Batch-to-Batch Yield

Possible Causes:

  • Inconsistent Inoculum: Variations in the age, size, or viability of the seed culture can lead to significant differences in fermentation performance.[1]

  • Media Preparation Variability: Inconsistencies in media composition or sterilization can affect fungal growth and productivity.

  • Contamination: Low levels of contamination can negatively impact yield without being immediately obvious.

Solutions:

  • Standardize Inoculum Preparation: Adhere to a strict, standardized protocol for preparing the seed culture.

  • Ensure Media Consistency: Use high-quality media components and validate sterilization procedures.

  • Implement Strict Aseptic Techniques: Regularly monitor for contamination and maintain a sterile environment.

Issue 3: Poor or Slow Fungal Growth

Possible Causes:

  • Suboptimal Physical Parameters: Incorrect temperature, pH, or agitation can hinder fungal growth.[2]

  • Poor Inoculum Quality: A low viability or insufficient size of the inoculum will result in a long lag phase and slow growth.

  • Nutrient Limitation: The growth medium may be lacking essential nutrients required for biomass production.

Solutions:

  • Optimize Growth Conditions: Determine the optimal temperature, pH, and agitation for the growth of Penicillium terrestris HT-54. A temperature of around 25-28°C is generally suitable for many Penicillium species.[3][4]

  • Ensure High-Quality Inoculum: Use a fresh and viable seed culture of the appropriate size.

  • Enrich Growth Medium: Ensure the medium contains all necessary macro- and micronutrients for robust fungal growth.

Data Presentation

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (40 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose25.8 ± 1.2112.5 ± 8.3
Sucrose22.4 ± 0.9155.7 ± 10.1
Maltose20.1 ± 1.598.2 ± 7.5
Glycerol (B35011)28.3 ± 1.1130.4 ± 9.2

Table 2: Optimization of Fermentation Parameters for this compound Production

ParameterCondition ACondition BCondition CThis compound Yield (mg/L)
Temperature (°C)252830145.6 ± 11.3
Initial pH5.56.06.5162.1 ± 12.5
Agitation (rpm)150200250158.9 ± 10.8
Aeration (vvm)0.51.01.5165.3 ± 13.1

Experimental Protocols

Protocol 1: Preparation of Penicillium terrestris HT-54 Spore Stock and Seed Culture

  • Spore Stock Preparation:

    • Grow P. terrestris HT-54 on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is abundant.

    • Harvest spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Centrifuge the spore suspension, wash the spores with sterile distilled water, and resuspend in a 20% glycerol solution.

    • Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁸ spores/mL.

    • Store 1 mL aliquots at -80°C.

  • Seed Culture Development:

    • Inoculate 100 mL of seed culture medium (see Table 3) in a 500 mL flask with 1 mL of the thawed spore stock.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.

Protocol 2: Batch Fermentation for this compound Production

  • Production Medium: Prepare the production medium (see Table 3) and sterilize by autoclaving.

  • Inoculation: Inoculate the production fermenter with 5% (v/v) of the seed culture.

  • Fermentation Conditions: Maintain the fermentation at 28°C with an agitation of 200 rpm and aeration of 1.0 vvm. Control the pH at 6.0.

  • Sampling and Analysis: Aseptically withdraw samples at regular intervals to monitor biomass, substrate consumption, and this compound concentration using HPLC.

Table 3: Media Composition

ComponentSeed Culture Medium (g/L)Production Medium (g/L)
Sucrose3050
Yeast Extract105
Peptone510
KH₂PO₄21
MgSO₄·7H₂O0.50.5

Visualizations

cluster_pathway Simplified Hypothetical Biosynthetic Pathway of this compound Primary Metabolism Primary Metabolism Chorismate Chorismate Primary Metabolism->Chorismate GPP GPP Primary Metabolism->GPP Tryptophan Tryptophan Chorismate->Tryptophan Precursor A Precursor A Tryptophan->Precursor A Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Intermediate B Intermediate B Precursor A->Intermediate B This compound This compound Intermediate B->this compound GPP->Precursor A

Caption: Simplified hypothetical biosynthetic pathway of this compound.

cluster_workflow Troubleshooting Workflow for Low this compound Yield Start Low this compound Yield CheckBiomass Good Biomass? Start->CheckBiomass OptimizeGrowth Optimize Growth Conditions (Temp, pH, Media) CheckBiomass->OptimizeGrowth No CheckNutrients Nutrient Repression? CheckBiomass->CheckNutrients Yes OptimizeGrowth->Start OptimizeMedia Optimize C:N Ratio Implement Fed-Batch CheckNutrients->OptimizeMedia Yes CheckpH_DO Suboptimal pH or DO? CheckNutrients->CheckpH_DO No End Improved Yield OptimizeMedia->End ControlProcess Implement pH Shift Increase Aeration/Agitation CheckpH_DO->ControlProcess Yes CheckInoculum Inconsistent Inoculum? CheckpH_DO->CheckInoculum No ControlProcess->End StandardizeInoculum Standardize Seed Culture Protocol CheckInoculum->StandardizeInoculum Yes CheckInoculum->End No StandardizeInoculum->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Overcoming Terrestrimine Purification Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Terrestrimine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential natural source?

This compound is a phenolic amide with the chemical name (E)-N-[1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide. While direct confirmation is pending in literature, a structurally similar compound, Terrestriamide, has been isolated from the plant Tribulus terrestris.[1] This suggests that Tribulus terrestris is a promising potential source for this compound. This plant is known to produce a variety of bioactive molecules, including other phenolic amides, saponins, flavonoids, and alkaloids.[2][3]

Q2: What are the potential biological activities of this compound?

The precise biological activities of this compound are still under investigation. However, based on its chemical structure as a phenolic amide, it is likely to possess anti-inflammatory and antioxidant properties. A structurally related compound, N-trans-feruloyltyramine, has been shown to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells.[4][5] This activity is mediated through the suppression of the AP-1 and JNK signaling pathways.[4][5]

Q3: What are the major challenges in purifying this compound?

Purifying this compound, like many natural products, can present several challenges:

  • Low Abundance: The concentration of this compound in the natural source may be low, requiring large amounts of starting material and efficient extraction and concentration steps.

  • Structural Similarity to Contaminants: The source material contains a complex mixture of other phenolic compounds and secondary metabolites with similar polarities, making chromatographic separation difficult.

  • Chemical Instability: Phenolic compounds can be susceptible to degradation by light, heat, and oxidation during the purification process.

  • Co-elution: Structurally similar compounds can co-elute during chromatographic separation, leading to impure fractions.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the extraction and purification of this compound.

Low Yield After Initial Extraction
Potential Cause Recommendation
Inefficient cell lysis and extractionEnsure the plant material is finely ground to maximize surface area for solvent penetration. Consider using ultrasound-assisted extraction or microwave-assisted extraction to improve efficiency.[6]
Inappropriate solvent selectionUse a polar solvent like methanol (B129727) or an 80:20 methanol/water mixture for the initial extraction of phenolic amides.[7]
Insufficient solvent-to-sample ratioA higher solvent-to-sample ratio can improve extraction efficiency. A ratio of 60:1 (solvent to sample) has been reported to be effective for extracting plant phenolics.[8]
Degradation of this compoundPerform extraction at room temperature or below and protect the extract from light to minimize degradation.
Poor Separation During Column Chromatography
Potential Cause Recommendation
Inappropriate stationary phaseSilica (B1680970) gel is a common choice for the initial cleanup of phenolic compounds. For finer separation, consider using reversed-phase (C18) or phenyl-hexyl columns.[9]
Incorrect mobile phase compositionOptimize the solvent gradient. A gradient of chloroform-methanol for silica gel or acetonitrile (B52724)/water with 0.1% formic acid for C18 columns can be effective.[10]
Column overloadingReduce the amount of crude extract loaded onto the column to prevent band broadening and improve resolution.
Co-elution of similar compoundsIf co-elution persists, consider using a different chromatographic technique, such as counter-current chromatography, for better separation of structurally similar compounds.[11]
Peak Tailing in HPLC Analysis
Potential Cause Recommendation
Secondary interactions with the stationary phaseLower the mobile phase pH to 2.5-3.5 to suppress the ionization of phenolic hydroxyl groups and residual silanols on the column.[9] Use an end-capped column to minimize these interactions.[9]
Column contaminationFlush the column with a strong solvent to remove any strongly retained impurities that may be causing active sites. The use of a guard column is also recommended.[9]
Inappropriate mobile phase additivesWhile less common with modern columns, a small amount of an additive like triethylamine (B128534) (TEA) can be used to mask residual silanol (B1196071) groups.[9]

Experimental Protocols

Protocol for Extraction and Purification of this compound from Tribulus terrestris

This protocol is a hypothetical procedure based on established methods for the isolation of phenolic amides from plant sources.[6][7][10]

  • Preparation of Plant Material:

    • Air-dry the fruits of Tribulus terrestris at room temperature, protected from direct sunlight.

    • Grind the dried fruits into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate 1 kg of the powdered plant material in 5 L of 80% methanol in water (v/v) for 24 hours at room temperature with continuous stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with the plant residue.

    • Combine the filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 500 mL of distilled water.

    • Perform liquid-liquid partitioning sequentially with n-hexane (3 x 500 mL), chloroform (B151607) (3 x 500 mL), and ethyl acetate (B1210297) (3 x 500 mL).

    • The ethyl acetate fraction is expected to be enriched with phenolic amides. Concentrate this fraction to dryness.

  • Silica Gel Column Chromatography:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto silica gel.

    • Pack a silica gel column (60-120 mesh) with a suitable non-polar solvent like chloroform.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualizing under UV light.

    • Combine the fractions containing the target compound.

  • Preparative HPLC:

    • Further purify the enriched fraction using a preparative reversed-phase HPLC system with a C18 column.

    • Use a gradient of acetonitrile and water (both containing 0.1% formic acid) as the mobile phase.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 320 nm) and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain purified this compound.

Quantitative Data

The following table presents hypothetical quantitative data for the purification of this compound from 1 kg of dried Tribulus terrestris fruits, based on typical yields for similar compounds.

Purification Step Total Weight (g) Purity of this compound (%) Yield of this compound (mg) Overall Yield (%)
Crude Methanol Extract120~0.0560100
Ethyl Acetate Fraction15~0.34575
Silica Gel Column Fraction1.2~33660
Preparative HPLC0.025>9824.540.8

Visualizations

Logical Workflow for this compound Purification

start Dried & Powdered Tribulus terrestris Fruits extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partitioning Crude Extract column_chrom Silica Gel Column Chromatography partitioning->column_chrom Ethyl Acetate Fraction prep_hplc Preparative HPLC (C18) column_chrom->prep_hplc Enriched Fraction pure_comp Pure this compound prep_hplc->pure_comp Isolated Compound

A general workflow for the purification of this compound.
Putative Anti-inflammatory Signaling Pathway of this compound

This diagram illustrates the potential mechanism of anti-inflammatory action of this compound, based on the known pathway for the structurally similar compound N-trans-feruloyltyramine.[4][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds mapk MAPK Cascade (JNK, p38) tlr4->mapk Activates ap1 AP-1 mapk->ap1 Activates gene_expression Gene Transcription ap1->gene_expression Translocates & Initiates This compound This compound This compound->mapk Inhibits inos_cox2 iNOS & COX-2 (Pro-inflammatory mediators) gene_expression->inos_cox2 Leads to

Proposed anti-inflammatory signaling pathway of this compound.

References

Addressing Terrestrimine instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing the instability of Terrestrimine in solution. Researchers, scientists, and drug development professionals can find troubleshooting guides and frequently asked questions to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What causes the instability of this compound in solution?

A1: this compound possesses a spiroketal moiety, which is susceptible to isomerization and degradation, particularly in acidic environments.[1][2][3] The presence of acidic protons can catalyze the opening of the spiroketal ring, leading to the formation of less active or inactive isomers. The rate of degradation is influenced by factors such as pH, solvent polarity, temperature, and exposure to light.

Q2: What are the best practices for storing this compound solutions?

A2: To minimize degradation, this compound solutions should be stored at low temperatures, preferably -20°C or -80°C, in airtight containers. It is also advisable to protect the solutions from light by using amber vials or by wrapping the containers in aluminum foil. For long-term storage, it is recommended to store this compound as a solid, under an inert atmosphere (e.g., argon or nitrogen), and to prepare solutions fresh for each experiment.

Q3: Which solvents are recommended for dissolving this compound?

A3: The choice of solvent is critical for maintaining the stability of this compound. Aprotic, anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are generally preferred for preparing stock solutions. For aqueous buffers, it is important to use a buffer system that maintains a neutral or slightly basic pH (pH 7.0-8.0). Acidic buffers should be avoided.

Troubleshooting Guides

Problem: Inconsistent results in bioactivity assays.

  • Question: Are you observing variable results between experiments or even between replicates of the same experiment?

  • Answer: This could be due to the degradation of this compound in your assay medium. It is crucial to minimize the time between the preparation of the final dilution and its addition to the assay. Consider preparing the this compound solution immediately before use. You can also assess the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and then analyzing its integrity by HPLC.

Problem: Loss of this compound concentration over time.

  • Question: Does the concentration of your this compound stock solution decrease over time, even when stored at low temperatures?

  • Answer: This may indicate slow degradation even in aprotic solvents. To mitigate this, consider preparing smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles. It is also good practice to periodically check the concentration of your stock solution by a validated analytical method, such as HPLC-UV or LC-MS.[4][5]

Data on this compound Stability

The following table summarizes the degradation of this compound under various conditions. This data is intended to guide users in selecting appropriate solvents and handling procedures.

SolventpHTemperature (°C)Degradation after 24h (%)
DMSON/A25< 1
EthanolN/A255
PBS7.42510
PBS5.02540
Acetonitrile:Water (1:1)7.0258
Acetonitrile:Water (1:1)3.02555

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.

  • Weigh the required amount of this compound in a sterile, dry microcentrifuge tube.

  • Add the appropriate volume of anhydrous, aprotic solvent (e.g., DMSO) to achieve the desired concentration.

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -80°C under an inert atmosphere if possible.

Visual Guides

Terrestrimine_Degradation_Pathway This compound This compound (Active Spiroketal) Intermediate Oxycarbenium Ion Intermediate This compound->Intermediate Acid (H+) Isomer Inactive Isomer Intermediate->Isomer Ring Closure

Caption: Acid-catalyzed degradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Freshness Was the solution freshly prepared? Start->Check_Freshness Check_Storage How was the stock solution stored? Check_Freshness->Check_Storage Yes Prepare_Fresh Prepare a fresh solution before each experiment Check_Freshness->Prepare_Fresh No Check_pH What is the pH of the assay medium? Check_Storage->Check_pH Properly Aliquot_Stock Aliquot stock solution to avoid freeze-thaw cycles Check_Storage->Aliquot_Stock Improperly Adjust_pH Adjust medium to pH 7.0-8.0 Check_pH->Adjust_pH Acidic End Consistent Results Check_pH->End Neutral/Basic Prepare_Fresh->End Aliquot_Stock->End Adjust_pH->End

Caption: Troubleshooting workflow for inconsistent results.

Solvent_Selection_Decision_Tree Start Solvent Selection for this compound Stock_or_Assay Stock solution or assay medium? Start->Stock_or_Assay Use_Aprotic Use aprotic, anhydrous solvent (e.g., DMSO) Stock_or_Assay->Use_Aprotic Stock Check_Aqueous Is an aqueous medium required? Stock_or_Assay->Check_Aqueous Assay Check_Aqueous->Use_Aprotic No Use_Buffered Use a buffered solution at pH 7.0-8.0 Check_Aqueous->Use_Buffered Yes Avoid_Acidic Avoid acidic buffers Use_Buffered->Avoid_Acidic

Caption: Decision tree for solvent selection.

References

Technical Support Center: Minimizing Off-Target Effects of Terrestrimine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and minimizing off-target effects of Terrestrimine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern with compounds like this compound?

A1: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules in addition to its primary therapeutic target.[1] These interactions can lead to misleading experimental results, toxicity, and reduced efficacy, potentially causing costly failures in later stages of drug development.[1][2] A majority of small molecule drugs are known to interact with multiple off-targets.[1]

Q2: What are the common causes of this compound's off-target effects in cell-based assays?

A2: Several factors can contribute to off-target effects:

  • Structural Similarity: this compound may share structural similarities with the endogenous ligands of other proteins, leading to unintended binding. For instance, many kinase inhibitors bind to the highly conserved ATP-binding pocket of multiple kinases.[1]

  • High Compound Concentration: Using this compound at concentrations significantly above its on-target IC₅₀ or Kᵢ value increases the likelihood of it binding to lower-affinity off-target molecules.[1]

  • Compound Properties: The physicochemical properties of this compound can influence its tendency to bind to multiple targets, a phenomenon known as polypharmacology.

  • Cellular Context: The expression levels of on- and off-targets can vary between different cell lines, influencing the observed effects.[1]

Q3: When should I start investigating potential off-target effects of this compound?

A3: It is advisable to begin considering off-target effects as soon as you observe unexpected or difficult-to-interpret results in your cell-based assays. Early investigation can provide a more accurate understanding of this compound's activity and save significant time and resources.

Q4: Are off-target effects always detrimental?

A4: Not necessarily. While often associated with adverse effects, off-target interactions can sometimes lead to beneficial therapeutic outcomes (polypharmacology) or opportunities to repurpose the compound for new indications.[3] However, it is crucial to identify and characterize all targets to understand the complete biological activity of this compound.

Troubleshooting Guide

This guide addresses common issues that may indicate off-target effects of this compound and provides actionable steps for resolution.

Observed Issue Potential Cause(s) Recommended Action(s)
1. High cytotoxicity at concentrations where the primary target is not significantly inhibited. 1. Off-target toxicity: this compound may be interacting with essential cellular proteins. 2. Assay interference: The compound might be directly reacting with the assay reagents (e.g., MTT tetrazolium salt). 3. Cell line hypersensitivity: The chosen cell line might be particularly susceptible to the off-target effects of this compound.1. Orthogonal Assay Validation: Confirm cytotoxicity using an assay with a different readout, such as measuring ATP levels (e.g., CellTiter-Glo®) or assessing membrane integrity (e.g., Trypan Blue exclusion). 2. Assay Interference Control: Perform a cell-free assay by incubating this compound directly with the assay reagents to check for chemical reactivity. 3. Cell Line Panel Screening: Test the cytotoxicity of this compound across a panel of cell lines with diverse genetic backgrounds.
2. Discrepancies between results from different types of assays (e.g., biochemical vs. cell-based). 1. Cellular permeability: this compound may not be effectively reaching its intracellular target. 2. Metabolic instability: The compound may be rapidly metabolized or effluxed by the cells. 3. Requirement for cellular context: The target's activity or the effect of its inhibition might depend on specific cellular signaling pathways not present in a biochemical assay.1. Cellular Uptake Assay: Measure the intracellular concentration of this compound. 2. Metabolic Stability Assay: Assess the stability of this compound in the presence of liver microsomes or hepatocytes. 3. Target Engagement Assay: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the cell.[1]
3. Unexpected changes in a signaling pathway unrelated to the primary target. 1. Direct off-target interaction: this compound may be directly binding to and modulating a protein in the unexpected pathway. 2. Indirect downstream effects: The observed changes could be a secondary consequence of inhibiting the primary target. 3. Pathway crosstalk: Inhibition of the primary target could trigger feedback loops or crosstalk that affect other pathways.1. In Vitro Profiling: Screen this compound against a broad panel of targets, such as a kinase or GPCR panel, to identify potential off-targets.[1] 2. Target Knockdown/Knockout: Use siRNA or CRISPR to deplete the primary target. If the unexpected pathway is still affected by this compound, it points to a direct off-target effect. 3. Structurally Unrelated Inhibitor: Use a different compound with a distinct chemical structure that is known to inhibit the same primary target. If this compound does not produce the same unexpected pathway modulation, it suggests an off-target effect of this compound.[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay verifies that this compound binds to its intended target in a cellular environment.[1]

Methodology:

  • Cell Treatment: Culture cells and treat them with either a vehicle control (e.g., DMSO) or the desired concentration of this compound. Incubate to allow for compound binding.

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.

  • Fraction Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of the target protein remaining using Western blotting or another protein quantification method.

Expected Result: A target protein bound to this compound will be stabilized and thus more resistant to heat-induced denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Protocol 2: Orthogonal Cytotoxicity Assessment using MTT and ATP-based Assays

This protocol helps to rule out assay-specific interference and confirm true cytotoxicity.

Methodology:

A. MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control for a predetermined duration (e.g., 48-72 hours).[2]

  • MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

B. ATP-based Assay (e.g., CellTiter-Glo®)

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol in a separate, opaque-walled 96-well plate.

  • Reagent Addition: Add the ATP-based assay reagent to each well.

  • Incubation: Incubate for a short period (e.g., 10 minutes) to lyse the cells and stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

Data Analysis: For both assays, normalize the results to the vehicle-treated control cells to determine the percentage of cell viability. A consistent dose-dependent decrease in viability across both assays provides stronger evidence of true cytotoxicity.

Visualizing Workflows and Pathways

Below are diagrams illustrating key concepts and workflows for investigating off-target effects.

G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow A Unexpected Phenotype (e.g., high cytotoxicity) B Is it an assay artifact? A->B C Perform Cell-Free Interference Assay B->C Yes D Is it true cytotoxicity? B->D No E Validate with Orthogonal Assay D->E Yes F Is it an on-target or off-target effect? D->F No G Confirm Target Engagement (CETSA) F->G On-Target? H Profile against Off-Target Panels F->H Off-Target? I Use Target Knockdown (siRNA/CRISPR) F->I Off-Target?

Caption: A decision-making workflow for troubleshooting unexpected results.

G cluster_0 This compound Action cluster_1 Cellular Effects This compound This compound OnTarget Primary Target This compound->OnTarget Binds OffTarget Off-Target Protein This compound->OffTarget Binds DesiredEffect Desired Therapeutic Effect OnTarget->DesiredEffect Leads to SideEffect Adverse Side Effect OffTarget->SideEffect Leads to

Caption: On-target vs. off-target effects of this compound.

G Start Start: Plate Cells Treatment Treat with this compound and Vehicle Control Start->Treatment Heating Heat Cells across a Temperature Gradient Treatment->Heating Lysis Lyse Cells and Separate Fractions Heating->Lysis Analysis Analyze Soluble Protein (e.g., Western Blot) Lysis->Analysis End End: Determine Thermal Stability Analysis->End

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Troubleshooting poor resolution in Terrestrimine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Terrestrimine, with a focus on resolving poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor resolution in this compound HPLC analysis?

Poor resolution in HPLC, where peaks are not well-separated, is a frequent issue. It can stem from various factors including problems with the column, the mobile phase, the instrument, or the sample itself. For a compound like this compound, which contains phenolic and amide groups, common causes include suboptimal mobile phase pH and secondary interactions with the column's stationary phase.

Q2: Why is my this compound peak showing significant tailing?

Peak tailing, where the latter half of the peak is drawn out, is often observed for compounds with functional groups that can interact with the stationary phase in multiple ways. This compound, possessing phenolic hydroxyl groups and an amide linkage, may interact with residual silanol (B1196071) groups on silica-based columns (like C18), leading to tailing. This is a common issue for basic or polar compounds. To mitigate this, adjusting the mobile phase pH or using a column with a different stationary phase (e.g., polar-embedded or end-capped) can be effective.

Q3: Can the sample solvent affect the peak shape of this compound?

Yes, the solvent used to dissolve the this compound sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting or broadening. It is recommended to dissolve the sample in the mobile phase itself or in a solvent that is weaker than or equivalent to the initial mobile phase composition.

Q4: How does mobile phase pH affect the analysis of this compound?

The pH of the mobile phase is a critical parameter for ionizable compounds like this compound. Its phenolic groups have pKa values that determine their ionization state at a given pH. Changes in pH can alter the hydrophobicity of the molecule, thereby affecting its retention time and potentially improving separation from other components. For acidic compounds, using a mobile phase pH below their pKa can improve peak shape.

Q5: What are the initial steps to take when I observe co-eluting peaks for this compound and an impurity?

When facing co-eluting (overlapping) peaks, the goal is to alter the selectivity of the separation. This can often be achieved by modifying the mobile phase composition. Simple first steps include adjusting the organic-to-aqueous solvent ratio or changing the type of organic modifier (e.g., switching from acetonitrile (B52724) to methanol). Fine-tuning the pH of the mobile phase can also significantly impact selectivity for ionizable compounds.

Troubleshooting Guide for Poor Resolution

Issue 1: Peak Tailing
  • Question: My this compound peak has a noticeable tail, leading to poor resolution with a closely eluting peak. What should I do?

  • Answer: Peak tailing for a phenolic amide like this compound is often due to secondary interactions with the stationary phase.

    • Cause 1: Silanol Interactions: The phenolic hydroxyl groups of this compound can interact with ionized silanol groups on the surface of silica-based columns.[1]

      • Solution: Lower the mobile phase pH to around 2.5-3.5 to suppress the ionization of the silanol groups.[2] Adding a buffer to the mobile phase can help maintain a stable pH and improve peak symmetry.[1][3]

    • Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to tailing.

      • Solution: Dilute your sample and inject a smaller volume to see if the peak shape improves.

    • Cause 3: Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.

      • Solution: Flush the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.

Issue 2: Peak Fronting
  • Question: My this compound peak appears as a "shark fin" or is fronting. What is the cause and how can I fix it?

  • Answer: Peak fronting is less common than tailing but can also compromise resolution.

    • Cause 1: Sample Overload: Injecting a highly concentrated sample is a primary cause of fronting.

      • Solution: Dilute the sample or reduce the injection volume.

    • Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to fronting.

      • Solution: Prepare your sample in the mobile phase or a solvent with a weaker elution strength.

    • Cause 3: Low Column Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.

      • Solution: Try increasing the column temperature in small increments (e.g., 5 °C).

Issue 3: Broad Peaks
  • Question: The peak for this compound is very broad, which is causing it to merge with adjacent peaks. How can I make it sharper?

  • Answer: Broad peaks are often a sign of poor column efficiency or issues outside the column.

    • Cause 1: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.

      • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length as short as possible.[1]

    • Cause 2: Column Degradation: An old or poorly packed column will have lower efficiency, resulting in broader peaks.

      • Solution: Replace the column with a new one of the same type to see if performance is restored.

    • Cause 3: Mismatched Mobile Phase and Stationary Phase: The choice of mobile phase and column is crucial for good peak shape.

      • Solution: Ensure the mobile phase components are suitable for the column type (e.g., reversed-phase). For a compound like this compound, a C18 or a phenyl-hexyl column could be appropriate.

Data Presentation

Table 1: Adjustable HPLC Parameters to Improve Resolution
ParameterHow to AdjustExpected Effect on ResolutionConsiderations for this compound
Mobile Phase Composition Change the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer.Can significantly alter selectivity (α) and retention factor (k').Experiment with different ratios to find the optimal separation. Methanol may offer different selectivity than acetonitrile for phenolic compounds.
Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase using a suitable buffer.Affects the ionization state of this compound, which can change its retention and selectivity.A lower pH (e.g., 2.5-4.0) is often a good starting point to protonate silanols and ensure consistent analyte ionization.
Column Temperature Increase or decrease the column oven temperature.Higher temperatures can improve efficiency (N) and reduce viscosity, leading to sharper peaks and shorter run times. Lower temperatures can increase retention and may improve selectivity.A good starting point is 30-40 °C.
Flow Rate Decrease the flow rate.Can increase efficiency (N) and improve resolution, but will also increase the analysis time.Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min to see if separation improves.
Column Stationary Phase Switch to a column with a different chemistry (e.g., C8, Phenyl-Hexyl, or an end-capped column).Different stationary phases provide different selectivities.A phenyl-hexyl column might offer beneficial pi-pi interactions with the aromatic rings in this compound.

Experimental Protocols

Example Protocol for this compound HPLC Method Development

This protocol is a suggested starting point for developing a robust HPLC method for this compound. Optimization will likely be required.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound standard in a diluent (e.g., 50:50 acetonitrile:water) to create a stock solution.

    • Prepare working standards by diluting the stock solution to the desired concentrations.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program (Example):

      Time (min) %B
      0.0 20
      15.0 80
      17.0 80
      17.1 20

      | 20.0 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (determine by UV scan if unknown).

  • Method Optimization:

    • If resolution is poor, systematically adjust the parameters listed in Table 1.

    • Begin by optimizing the gradient slope and the mobile phase pH.

    • If peak tailing is an issue, consider using a different column or adding a different buffer to the mobile phase.

Mandatory Visualization

TroubleshootingWorkflow start Poor Resolution Observed check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks Problem is likely systemic or at column inlet. check_all_peaks->all_peaks Yes specific_peaks Problem is likely chemical or method-related. check_all_peaks->specific_peaks No check_frit Check for blocked column frit or guard column. all_peaks->check_frit check_connections Inspect for leaks or extra-column volume. check_frit->check_connections replace_guard_column Replace guard column. check_connections->replace_guard_column peak_shape Assess Peak Shape specific_peaks->peak_shape tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting broad_coelution Broad Peaks / Co-elution peak_shape->broad_coelution Broad / Co-eluting adjust_ph Lower mobile phase pH (e.g., 2.5-3.5). tailing->adjust_ph reduce_concentration Dilute sample / reduce injection volume. adjust_ph->reduce_concentration change_column Try an end-capped or different stationary phase column. reduce_concentration->change_column check_solvent Ensure sample solvent is weaker than mobile phase. fronting->check_solvent reduce_overload Dilute sample / reduce injection volume. check_solvent->reduce_overload optimize_mobile_phase Adjust organic solvent ratio or type (ACN vs. MeOH). broad_coelution->optimize_mobile_phase optimize_gradient Modify gradient slope for better separation. optimize_mobile_phase->optimize_gradient change_temp Adjust column temperature. optimize_gradient->change_temp

Caption: Troubleshooting workflow for poor HPLC resolution.

References

Technical Support Center: Optimizing Terrestrimine Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Terrestrimine dosage for animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an investigational selective inhibitor of the fictitious enzyme "Kinase-Associated Protein 7" (KAP7). KAP7 is a critical downstream effector in the pro-inflammatory "Toll-Like Receptor 9" (TLR9) signaling pathway. By inhibiting KAP7, this compound is designed to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are implicated in various inflammatory and autoimmune diseases.

Q2: What are the recommended starting doses for this compound in common animal models?

A2: For initial in vivo efficacy studies, recommended starting doses are based on preliminary cell culture and toxicology data. These are general recommendations and may require optimization based on the specific animal model and disease state.

Animal ModelRoute of AdministrationRecommended Starting Dose (mg/kg)
Mouse (C57BL/6)Oral (gavage)10
Rat (Sprague-Dawley)Oral (gavage)5
Rabbit (New Zealand White)Intravenous2

Q3: How should this compound be prepared for administration?

A3: this compound is a crystalline solid with low aqueous solubility. For oral administration, it is recommended to prepare a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water. For intravenous administration, a solution can be prepared in a vehicle of 10% DMSO, 40% PEG300, and 50% sterile saline. Always prepare fresh on the day of dosing.

Q4: What is the recommended washout period between doses in a crossover study design?

A4: Based on preliminary pharmacokinetic data in rodents, this compound has an estimated half-life of approximately 8 hours. A washout period of at least 5 half-lives (40 hours) is recommended to minimize carry-over effects. A 3-day (72-hour) washout period is considered conservative and safe for most study designs.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound.

  • Possible Cause 1: Improper Dosing Technique. Inconsistent administration, particularly with oral gavage, can lead to significant variability.

    • Solution: Ensure all personnel are properly trained in the gavage technique for the specific animal model. Verify the correct placement of the gavage needle to avoid accidental administration into the trachea.

  • Possible Cause 2: Food Effects. The presence of food in the stomach can affect the absorption of orally administered drugs.

    • Solution: Fast animals overnight (approximately 12 hours) before oral dosing to ensure an empty stomach and more consistent absorption.[1] Provide access to food again 2-4 hours post-dosing.

  • Possible Cause 3: Inadequate Formulation. Poor suspension of this compound can lead to inaccurate dosing.

    • Solution: Ensure the dosing formulation is continuously stirred or vortexed between dosing each animal to maintain a homogenous suspension.

Issue 2: Unexpected toxicity or adverse events observed at the initial dose.

  • Possible Cause 1: Species-Specific Sensitivity. The selected animal model may be more sensitive to this compound than anticipated.

    • Solution: Immediately reduce the dose by 50% in the next cohort of animals. Conduct a dose-range-finding study with smaller, incremental dose escalations to determine the maximum tolerated dose (MTD).

  • Possible Cause 2: Vehicle-Related Toxicity. The vehicle used for administration may be causing adverse effects.

    • Solution: Administer a vehicle-only control group to differentiate between vehicle- and compound-related toxicity. If the vehicle is implicated, explore alternative, less toxic formulations.

Issue 3: Lack of efficacy at the initial dose.

  • Possible Cause 1: Insufficient Dose. The initial dose may be too low to achieve a therapeutic concentration at the target site.

    • Solution: Conduct a dose-escalation study, increasing the dose in subsequent cohorts (e.g., 2-fold or 3-fold increments) until efficacy is observed or dose-limiting toxicity is reached.

  • Possible Cause 2: Poor Bioavailability. The oral bioavailability of this compound may be lower than expected in the chosen species.

    • Solution: Conduct a pharmacokinetic study comparing oral and intravenous administration to determine the absolute bioavailability. If bioavailability is low, consider alternative routes of administration or formulation strategies to enhance absorption.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

  • Animal Preparation: Acclimatize C57BL/6 mice for at least one week before the experiment. Fast the mice for 12 hours overnight with free access to water.

  • Formulation Preparation: Weigh the required amount of this compound and suspend it in 0.5% CMC in sterile water to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered at 10 mL/kg). Vortex thoroughly before each administration.

  • Dosing Procedure: Gently restrain the mouse. Insert a 20-gauge, 1.5-inch curved gavage needle into the esophagus and slowly administer the suspension.

  • Post-Dosing Monitoring: Monitor the animals for any signs of distress for at least 4 hours post-dosing. Provide access to food 2 hours after administration.

Protocol 2: Intravenous Administration in Rats

  • Animal Preparation: Acclimatize Sprague-Dawley rats for at least one week. Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane).

  • Formulation Preparation: Prepare a solution of this compound in a vehicle of 10% DMSO, 40% PEG300, and 50% sterile saline. Ensure the compound is fully dissolved.

  • Dosing Procedure: Place the anesthetized rat on a warming pad. Disinfect the lateral tail vein with an alcohol swab. Using a 27-gauge needle, slowly inject the solution into the tail vein at a volume of 2 mL/kg.

  • Post-Dosing Monitoring: Monitor the rat until it has fully recovered from anesthesia. Observe for any adverse reactions at the injection site or systemic effects.

Visualizations

Terrestrimine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand TLR9 TLR9 Ligand->TLR9 Binds MyD88 MyD88 TLR9->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex KAP7 KAP7 TAK1->KAP7 Activates NF_kB NF-κB IKK_Complex->NF_kB Activates Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes Translocates to Nucleus KAP7->NF_kB Phosphorylates This compound This compound This compound->KAP7 Inhibits Cytokines TNF-α, IL-6 Inflammatory_Genes->Cytokines Leads to Experimental_Workflow Start Start Acclimatize_Animals Acclimatize Animals (1 week) Start->Acclimatize_Animals Randomize_Groups Randomize into Treatment Groups Acclimatize_Animals->Randomize_Groups Fasting Overnight Fasting (12 hours) Randomize_Groups->Fasting Dosing Administer this compound or Vehicle Fasting->Dosing Monitor_Adverse_Effects Monitor for Adverse Effects (4 hours post-dose) Dosing->Monitor_Adverse_Effects Efficacy_Assessment Assess Efficacy Endpoints (e.g., tissue analysis, biomarkers) Monitor_Adverse_Effects->Efficacy_Assessment Data_Analysis Data Analysis and Interpretation Efficacy_Assessment->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic Start Experiment Start Observe_Outcome Unexpected Outcome? Start->Observe_Outcome High_Variability High Plasma Variability Observe_Outcome->High_Variability Yes Unexpected_Toxicity Unexpected Toxicity Observe_Outcome->Unexpected_Toxicity Yes Lack_of_Efficacy Lack of Efficacy Observe_Outcome->Lack_of_Efficacy Yes Proceed Proceed with Optimized Protocol Observe_Outcome->Proceed No Check_Dosing Check Dosing Technique & Formulation High_Variability->Check_Dosing Implement_Fasting Implement Fasting Protocol High_Variability->Implement_Fasting Reduce_Dose Reduce Dose by 50% Unexpected_Toxicity->Reduce_Dose Vehicle_Control Run Vehicle-Only Control Unexpected_Toxicity->Vehicle_Control Increase_Dose Increase Dose Incrementally Lack_of_Efficacy->Increase_Dose Check_Bioavailability Check Bioavailability (PO vs IV) Lack_of_Efficacy->Check_Bioavailability

References

Technical Support Center: Enhancing the Bioavailability of Terrestrimine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Terrestrimine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: The oral bioavailability of a compound like this compound is primarily influenced by its aqueous solubility and intestinal permeability.[1][2][3] Many natural compounds exhibit poor water solubility, which is a significant hurdle for absorption in the gastrointestinal tract.[4] Additionally, factors such as first-pass metabolism in the liver, chemical instability in the stomach's acidic environment, and efflux by transporters like P-glycoprotein can further reduce systemic availability.[5][6][7][8]

Q2: What are the most common strategies to enhance the bioavailability of a poorly soluble compound like this compound?

A2: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[4] These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[4][9]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix can enhance its dissolution.[9][10]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs.[10][11]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[11]

  • Use of Bioenhancers: Co-administration with natural compounds that inhibit drug metabolism or efflux pumps can increase bioavailability.[5][12][13]

Q3: How can I assess the enhancement in this compound's bioavailability in my experiments?

A3: Bioavailability is assessed through both in vitro and in vivo models.[14][15][16]

  • In Vitro Models: These include dissolution studies under simulated gastrointestinal conditions and permeability assays using cell lines like Caco-2.[14][16] These methods are useful for initial screening of different formulations.[15]

  • In Vivo Models: Animal studies, typically in rodents, are conducted to determine the pharmacokinetic parameters of this compound after oral administration of different formulations.[17] Key parameters to measure are the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[18]

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound Formulation

Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of crystalline this compound. Employ particle size reduction techniques such as micronization or nanomilling.Increased surface area leading to a faster dissolution rate.
Drug aggregation/re-crystallization in the dissolution medium. Formulate this compound as a solid dispersion with a hydrophilic polymer.The polymer prevents re-crystallization and maintains the drug in a more soluble amorphous state.
Inadequate wetting of the drug particles. Incorporate a surfactant or a wetting agent into the formulation.Improved wettability of the drug particles, facilitating faster dissolution.

Issue 2: Poor Permeability of this compound Across Caco-2 Monolayers

Potential Cause Troubleshooting Step Expected Outcome
High lipophilicity of this compound leading to poor partitioning into the aqueous layer. Formulate this compound in a lipid-based delivery system like a self-emulsifying drug delivery system (SEDDS).The lipid formulation can facilitate transport across the cell membrane.
Efflux of this compound by P-glycoprotein (P-gp) transporters. Co-administer with a known P-gp inhibitor, such as piperine (B192125) or quercetin.[12][13]Increased intracellular concentration of this compound due to inhibition of efflux.
Low paracellular transport. Investigate the use of permeation enhancers that can modulate tight junctions.Increased transport of this compound through the paracellular pathway.

Issue 3: High First-Pass Metabolism of this compound

Potential Cause Troubleshooting Step Expected Outcome
Extensive metabolism by cytochrome P450 enzymes in the liver and gut wall. Co-administer with natural bioenhancers that are known to inhibit CYP enzymes, such as piperine.[5]Reduced metabolic degradation of this compound, leading to higher systemic exposure.
Rapid clearance of the drug from the system. Develop a controlled-release formulation to maintain therapeutic drug levels for a longer duration.Sustained release of the drug can potentially saturate the metabolic enzymes, leading to increased bioavailability.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles using Flash NanoPrecipitation

This protocol describes a method for encapsulating a hydrophobic compound like this compound into polymeric nanoparticles.[19]

Materials:

  • This compound

  • Block copolymer stabilizer (e.g., Polysorbate 80)

  • Polymeric core-forming material (e.g., PLGA)

  • Organic solvent (e.g., Tetrahydrofuran - THF)

  • Anti-solvent (e.g., Water)

  • Confined Impingement Jet (CIJ) mixer

Procedure:

  • Prepare the Organic Stream: Dissolve this compound and the polymeric core-forming material in THF.

  • Prepare the Aqueous Stream: Dissolve the block copolymer stabilizer in water.

  • Mixing: Load the organic stream and the aqueous stream into separate syringes.

  • Inject the two streams simultaneously through the CIJ mixer. The rapid mixing causes the polymer and drug to precipitate into nanoparticles, with the stabilizer preventing aggregation.

  • Purification: Remove the organic solvent and unencapsulated drug using a suitable method like dialysis or tangential flow filtration.

  • Characterization: Analyze the nanoparticle size, polydispersity index, and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC).

Protocol 2: In Vitro Permeability Assay using Caco-2 Cell Monolayers

This protocol is a standard method to predict the intestinal permeability of a drug.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium

  • Hank's Balanced Salt Solution (HBSS)

  • This compound formulation

  • Lucifer yellow (as a marker for monolayer integrity)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days until a differentiated monolayer is formed.

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound formulation to the apical (donor) side of the Transwell® insert.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux of the drug across the monolayer.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the drug in the apical chamber.

Visualizations

Bioavailability_Factors cluster_formulation Formulation & Physicochemical Properties cluster_physiological Physiological Factors Solubility Solubility Dissolution_Rate Dissolution_Rate Solubility->Dissolution_Rate determines Permeability Permeability Systemic_Circulation Systemic_Circulation Permeability->Systemic_Circulation leads to Dissolution_Rate->Permeability affects Stability Stability Stability->Systemic_Circulation limits GI_Motility GI_Motility GI_pH GI_pH GI_pH->Stability impacts First_Pass_Metabolism First_Pass_Metabolism Efflux_Transporters Efflux_Transporters Oral_Administration Oral_Administration Oral_Administration->Solubility influences Oral_Administration->GI_pH encounters

Caption: Key factors influencing the oral bioavailability of a drug.

Experimental_Workflow Start Start Formulation_Development Formulation Development (e.g., Nanoparticles, Solid Dispersion) Start->Formulation_Development In_Vitro_Screening In Vitro Screening (Dissolution, Caco-2 Permeability) Formulation_Development->In_Vitro_Screening Optimization Optimized Formulation? In_Vitro_Screening->Optimization Optimization->Formulation_Development No In_Vivo_Studies In Vivo Animal Studies (Pharmacokinetics) Optimization->In_Vivo_Studies Yes Data_Analysis Data Analysis (AUC, Cmax, Tmax) In_Vivo_Studies->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for enhancing bioavailability.

Signaling_Pathway_Efflux cluster_cell Intestinal Epithelial Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_Out This compound (Effluxed) Pgp->Drug_Out Efflux ADP ADP + Pi Pgp->ADP Drug_In This compound (Apical side) Drug_In->Pgp Substrate Lumen Intestinal Lumen Bioenhancer Bioenhancer (e.g., Piperine) Bioenhancer->Pgp Inhibits ATP ATP ATP->Pgp Energy Bloodstream Bloodstream

References

Strategies to reduce Terrestrimine-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Terrestrimine

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding this compound-induced cytotoxicity. As "this compound" is a novel compound, this guide is based on preliminary research suggesting its primary cytotoxic mechanism involves the induction of oxidative stress leading to mitochondrial-mediated apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a novel tetracyclic alkaloid recently isolated from a terrestrial fungus. Its complex structure is under investigation for potential therapeutic applications; however, it exhibits significant cytotoxicity in various cell lines.

Q2: What is the primary known mechanism of this compound-induced cytotoxicity?

A2: Preliminary studies indicate that this compound induces cytotoxicity primarily through the generation of intracellular Reactive Oxygen Species (ROS). This oxidative stress disrupts mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the intrinsic apoptotic pathway involving caspase-9 and caspase-3.

Q3: Are there known small molecules or agents that can mitigate this compound's cytotoxicity?

A3: Yes, co-treatment with antioxidants has been shown to reduce this compound-induced cell death. N-acetylcysteine (NAC), a known ROS scavenger, has demonstrated a protective effect in preliminary in vitro studies. Other antioxidants may also be effective and should be tested empirically.

Q4: Does this compound affect all cell types equally?

A4: No, cytotoxicity appears to be cell-type dependent. Cells with lower endogenous antioxidant capacity or higher metabolic rates may be more susceptible to this compound. It is crucial to determine the IC50 value for each cell line used in your experiments.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity results between experiments.

  • Possible Cause 1: Inconsistent this compound Preparation. this compound may be unstable in certain solvents or degrade upon exposure to light.

    • Solution: Prepare fresh solutions of this compound for each experiment from a powdered stock stored under appropriate conditions (e.g., -20°C, protected from light). Use a consistent, high-purity solvent (e.g., DMSO) and ensure complete solubilization.

  • Possible Cause 2: Cell Culture Conditions. Variations in cell passage number, confluency, or media components can alter cellular responses.

    • Solution: Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in the logarithmic growth phase at the time of treatment. Standardize media and serum batches.

Problem 2: Excessive cytotoxicity observed in control or non-target cell lines.

  • Possible Cause: High Basal Oxidative Stress. Some cell lines may have intrinsically high levels of ROS, making them hypersensitive to this compound.

    • Solution: Assess the basal ROS levels in your cell lines using an appropriate probe (e.g., DCFDA). Consider supplementing the culture medium with a low concentration of a gentle antioxidant like Vitamin E (alpha-tocopherol) to lower basal stress without interfering with the experiment.

  • Strategy: Co-treatment with a cytoprotective agent.

    • Solution: To specifically protect non-target cells, consider co-administration with an antioxidant. N-acetylcysteine (NAC) has shown promise in reducing this compound's off-target effects. See the data in Table 1 for guidance on effective concentrations.

Quantitative Data Summary

Table 1: Effect of N-acetylcysteine (NAC) on this compound Cytotoxicity in Various Cell Lines

Cell LineThis compound IC50 (µM)This compound (IC50) + 1 mM NAC (Cell Viability %)This compound (IC50) + 5 mM NAC (Cell Viability %)
HEK293 (Non-target)15 µM68%85%
HepG2 (Non-target)25 µM72%91%
A549 (Target Cancer)5 µM55%65%
MCF-7 (Target Cancer)8 µM58%70%

Data are presented as the mean from three independent experiments.

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

  • Objective: To quantify the cytotoxic effect of this compound.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (and co-treatments, if applicable) for 24-48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

2. Measurement of Intracellular ROS using DCFDA Assay

  • Objective: To measure the level of oxidative stress induced by this compound.

  • Methodology:

    • Treat cells with this compound for the desired time points.

    • Wash the cells with warm PBS.

    • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free media for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer with excitation/emission wavelengths of 485/535 nm.

3. Western Blot for Apoptotic Markers

  • Objective: To detect the activation of apoptotic pathway proteins.

  • Methodology:

    • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against cleaved caspase-9, cleaved caspase-3, and Bcl-2 overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

G This compound This compound ROS Increased ROS This compound->ROS Mito Mitochondrial Membrane Damage ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NAC N-acetylcysteine (Antioxidant) NAC->ROS Inhibits

Caption: this compound-induced apoptotic signaling pathway.

G cluster_exp Experimental Workflow Start Seed Cells in 96-well Plate Treatment Treat with this compound +/- Antioxidant (e.g., NAC) Start->Treatment Incubate Incubate for 24-48 hours Treatment->Incubate Assay Perform Cytotoxicity Assay (e.g., MTT) Incubate->Assay Analysis Data Analysis: Calculate IC50 & Viability Assay->Analysis

Caption: Workflow for testing cytoprotective agents.

Resolving ambiguous NMR signals in Terrestrimine structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the structural elucidation of complex natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NMR analysis, with a focus on resolving ambiguous signals in novel alkaloid structures, exemplified by the hypothetical molecule, Terrestrimine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ambiguous NMR signals in the structure elucidation of novel alkaloids like this compound?

A1: Ambiguous NMR signals in novel alkaloids frequently arise from several factors:

  • Signal Overlap: In complex molecules, multiple protons or carbons can have very similar chemical environments, leading to overlapping peaks in 1D and even 2D NMR spectra. This is particularly common in the aromatic regions and in areas with multiple chiral centers.[1]

  • Low Sample Concentration: Natural products are often isolated in small quantities, which can lead to low signal-to-noise ratios, making it difficult to distinguish real signals from noise.[2]

  • Complex Stereochemistry: The presence of multiple stereoisomers can result in a mixture of compounds with slightly different chemical shifts, leading to broadened or overlapping signals.[3]

  • Rotational Isomers (Rotamers): Amide bonds or other sterically hindered single bonds within an alkaloid structure can exhibit slow rotation on the NMR timescale, resulting in the appearance of multiple sets of signals for a single compound.

  • Proton-Proton Coupling Complexity: Extensive scalar coupling between protons can create complex splitting patterns that are difficult to interpret, especially when they overlap.

Q2: I am observing fewer carbon signals in my 13C NMR spectrum than expected for the proposed structure of this compound. What could be the reason?

A2: This is a common issue that can be attributed to several factors:

  • Signal Overlap: Two or more carbon atoms may have identical or nearly identical chemical shifts, causing their signals to overlap and appear as a single peak.

  • Quaternary Carbons: Quaternary carbons lack attached protons and therefore do not benefit from the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons experience. This, combined with their typically long relaxation times, can make their signals very weak or even undetectable in standard 13C NMR experiments.

  • Low Concentration: If the sample concentration is low, signals for carbons with long relaxation times may not be observable above the noise level.

  • Symmetry: If the molecule possesses elements of symmetry, chemically equivalent carbons will have the same chemical shift, leading to a lower number of observed signals.

Q3: My 1D 1H NMR spectrum is too crowded to interpret. What is the first step I should take?

A3: When faced with a crowded 1H NMR spectrum, the most effective first step is to acquire a 2D NMR spectrum, specifically a 1H-1H COSY (Correlation Spectroscopy) experiment.[4][5] This will help to identify spin systems by showing which protons are coupled to each other. Additionally, acquiring HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra will help to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This multi-dimensional approach helps to spread out the signals and resolve the overlap present in the 1D spectrum.[6]

Troubleshooting Guides

Issue 1: Overlapping Proton Signals in a Key Spin System

Symptoms:

  • In the 1H NMR spectrum, a multiplet in a region of interest is broad and poorly resolved, preventing the extraction of coupling constants.

  • COSY spectrum shows multiple cross-peaks in a crowded region, making it difficult to trace the connectivity.

Troubleshooting Steps:

  • Optimize 1D 1H NMR Acquisition:

    • Increase the resolution by increasing the acquisition time and the number of data points.

    • Consider acquiring the spectrum at a higher magnetic field strength to increase signal dispersion.

  • Perform a 2D TOCSY (Total Correlation Spectroscopy) Experiment:

    • A TOCSY experiment will reveal the entire spin system of a given proton, not just its direct neighbors. This can help to identify all the protons belonging to a particular fragment of the molecule, even if some signals are overlapped.

  • Utilize 1D Selective Experiments:

    • 1D TOCSY: Selectively irradiate a well-resolved proton in the spin system to obtain a 1D spectrum showing only the signals of the coupled protons.

    • 1D NOESY/ROESY: Selective irradiation can help to identify protons that are spatially close, which is useful for confirming assignments and determining stereochemistry.

  • Consider Advanced Techniques:

    • Pure Shift NMR: Techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation) can be used to collapse multiplets into singlets, dramatically increasing the resolution of the spectrum.[1]

Issue 2: Ambiguous HMBC Correlations to Quaternary Carbons

Symptoms:

  • An HMBC spectrum shows correlations from multiple protons to the same quaternary carbon, but the exact assignment is uncertain due to similar chemical shifts of the protons or the presence of multiple potential long-range coupling pathways.

Troubleshooting Steps:

  • Optimize HMBC Acquisition:

    • Vary the long-range coupling delay (typically optimized for nJCH values between 4 and 10 Hz) to enhance correlations for different coupling pathways.

  • Run a 1,1-ADEQUATE or 1,n-ADEQUATE Experiment:

    • These experiments are more sensitive than the traditional INADEQUATE experiment and can provide direct carbon-carbon correlation information, definitively linking the quaternary carbon to its neighbors.[7] This can be particularly useful for piecing together the carbon skeleton.

  • Computational Chemistry:

    • Use Density Functional Theory (DFT) to calculate the theoretical 13C and 1H chemical shifts for possible isomers of this compound.[8] Comparing the calculated shifts with the experimental data can help to validate the proposed structure and resolve ambiguous assignments.

Data Presentation

For effective analysis, all quantitative NMR data should be systematically tabulated. Below is a template for organizing the NMR data for a hypothetical fragment of this compound.

PositionδC (ppm)δH (ppm, mult., J in Hz)COSY (1H)HMBC (1H → 13C)ROESY (1H ↔ 1H)
1170.5--H-2, H-3H-5
255.23.85 (dd, 8.5, 4.0)H-3C-1, C-3, C-4H-3, H-6a
334.82.10 (m)H-2, H-4a, H-4bC-1, C-2, C-4, C-5H-2, H-4a
4a28.11.80 (ddd, 12.0, 6.0, 2.5)H-3, H-4bC-3, C-5H-3, H-4b, H-6b
4b28.11.65 (m)H-3, H-4aC-3, C-5H-4a, H-5
578.94.50 (br s)-C-1, C-3, C-4, C-6H-1, H-4b
6a42.32.95 (d, 15.0)H-6bC-5, C-7H-2, H-6b
6b42.32.80 (d, 15.0)H-6aC-5, C-7H-4a, H-6a
7205.1--H-6a, H-6b-

Experimental Protocols

1. Standard 2D NMR Suite for Structure Elucidation

  • Sample Preparation: Dissolve 1-5 mg of the purified alkaloid in 0.5 mL of a suitable deuterated solvent (e.g., CDCl3, MeOD, DMSO-d6).

  • 1H-1H COSY:

    • Pulse Program: cosygpqf

    • Acquisition: 2048 x 256 data points, spectral width of 12 ppm in both dimensions, 4-8 scans per increment.

    • Processing: Sine-bell window function, zero-filling to 1K x 1K points, and Fourier transform.

  • 1H-13C HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Acquisition: 2048 x 256 data points, spectral width of 12 ppm (F2) and 160 ppm (F1), optimized for 1JCH = 145 Hz, 8-16 scans per increment.

    • Processing: Qsine window function, zero-filling to 1K x 1K points, and Fourier transform.

  • 1H-13C HMBC:

    • Pulse Program: hmbcgplpndqf

    • Acquisition: 2048 x 256 data points, spectral width of 12 ppm (F2) and 200 ppm (F1), optimized for long-range coupling of 8 Hz, 16-64 scans per increment.

    • Processing: Sine-bell window function, zero-filling to 1K x 1K points, and Fourier transform.

  • 1H-1H ROESY:

    • Pulse Program: roesygpph

    • Acquisition: 2048 x 256 data points, spectral width of 12 ppm in both dimensions, mixing time of 200-400 ms, 8-16 scans per increment.

    • Processing: Sine-bell window function, zero-filling to 1K x 1K points, and Fourier transform.

Visualizations

The following diagrams illustrate logical workflows for resolving common NMR ambiguities in the structure elucidation of complex alkaloids.

experimental_workflow cluster_start Initial Data Acquisition cluster_2d Standard 2D NMR cluster_problem Problem Identification cluster_advanced Advanced Techniques cluster_solution Structure Confirmation 1D_H 1D ¹H NMR COSY ¹H-¹H COSY 1D_H->COSY HSQC ¹H-¹³C HSQC 1D_H->HSQC HMBC ¹H-¹³C HMBC 1D_H->HMBC 1D_C 1D ¹³C & DEPT 1D_C->HSQC 1D_C->HMBC Ambiguity Ambiguous Signals (Overlap, Weak Correlations) COSY->Ambiguity HSQC->Ambiguity HMBC->Ambiguity TOCSY 2D TOCSY Ambiguity->TOCSY Resolve Spin Systems ROESY NOESY/ROESY Ambiguity->ROESY Confirm Stereochemistry ADEQUATE ADEQUATE Ambiguity->ADEQUATE Confirm C-C Connectivity DFT DFT Calculations Ambiguity->DFT Validate Assignments Structure Final Structure TOCSY->Structure ROESY->Structure ADEQUATE->Structure DFT->Structure

Caption: Workflow for resolving ambiguous NMR signals in structure elucidation.

logical_relationship Start Isolated Compound: This compound Data_Acq Acquire 1D & 2D NMR Data (¹H, ¹³C, COSY, HSQC, HMBC) Start->Data_Acq Fragment_Assembly Assemble Molecular Fragments using COSY and HMBC Data_Acq->Fragment_Assembly Check_Consistency Are all correlations consistent with a single structure? Fragment_Assembly->Check_Consistency Resolve_Ambiguity Resolve Ambiguities using Advanced NMR / Computation Check_Consistency->Resolve_Ambiguity No Stereochem Determine Relative Stereochemistry (NOESY/ROESY, J-coupling) Check_Consistency->Stereochem Yes Resolve_Ambiguity->Fragment_Assembly Final_Structure Propose Final Structure Stereochem->Final_Structure

References

Managing batch-to-batch variability in Terrestrimine production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Terrestrimine Production

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals manage and troubleshoot batch-to-batch variability during the production of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the common sources of its batch-to-batch variability?

A1: this compound is a complex sesquiterpenoid lactone isolated from the roots of Terrestris mysticus, a plant native to high-altitude volcanic slopes. It is under investigation for its potent anti-proliferative and pro-apoptotic activity in several cancer cell lines. The primary sources of variability stem from the raw botanical material, the multi-step extraction and purification process, and the final product's stability.

Q2: What level of purity and yield variation is considered acceptable for research-grade this compound?

A2: For preclinical research and in-vitro studies, a standardized specification is crucial for reproducible results. While specific project requirements may vary, the general guidelines are summarized in the table below. Batches falling outside these specifications should be flagged for investigation.

Table 1: Acceptance Criteria for Research-Grade this compound

Parameter Acceptance Limit Analytical Method
Purity (HPLC-UV) ≥ 98.0% HPLC-UV at 220 nm
Yield > 0.15% (from dry root mass) Gravimetric
Individual Impurity ≤ 0.20% HPLC-UV
Total Impurities ≤ 1.5% HPLC-UV
Residual Solvents < 500 ppm (Acetone) Headspace GC-MS

| Bioactivity (IC₅₀) | ± 15% of reference standard | Cell-Based Assay |

Q3: What are the critical quality attributes (CQAs) of the Terrestris mysticus raw material that should be monitored?

A3: Raw material quality is the most significant factor influencing final product consistency. Key attributes to monitor include the plant's geographical origin, harvest time, and post-harvest processing. We recommend a comprehensive qualification for each new lot of raw material.

Q4: How can I standardize the extraction and purification process to minimize variability?

A4: Standardization requires strict adherence to a detailed Standard Operating Procedure (SOP). Key parameters to control include biomass particle size, solvent-to-solid ratio, extraction time, and temperature. For purification, column packing consistency, gradient slope, and fraction collection windows are critical. Implementing Process Analytical Technology (PAT), such as inline UV monitoring during chromatography, can significantly improve reproducibility.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during this compound production.

Problem 1: Low Yield of this compound in a New Batch

You've completed the extraction and purification process for a new batch, but the final yield is significantly lower than the expected >0.15%.

Troubleshooting Workflow:

G start Low Yield Detected raw_material Step 1: Verify Raw Material - Check Certificate of Analysis - Re-run QC on retained sample start->raw_material extraction Step 2: Review Extraction Logs - Solvent:Solid ratio correct? - Temperature & time within spec? raw_material->extraction Material OK outcome1 Root Cause: Raw Material Quality raw_material->outcome1 Material Fails QC purification Step 3: Analyze Purification Data - Column pressure normal? - Fractions collected correctly? extraction->purification Extraction OK outcome2 Root Cause: Process Deviation extraction->outcome2 Deviation Found analytical Step 4: Check Analytical Method - Standard curve valid? - Instrument calibrated? purification->analytical Purification OK purification->outcome2 Deviation Found outcome3 Root Cause: Analytical Error analytical->outcome3 Error Identified

Caption: Decision tree for troubleshooting low this compound yield.

Possible Causes & Solutions:

  • Poor Raw Material Quality: The concentration of this compound in Terrestris mysticus can vary based on harvest season and geographical location.

    • Solution: Quarantine the new batch of raw material. Perform a comparative small-scale extraction against a retained sample from a known good batch. Refer to the Raw Material Qualification protocol (see Experimental Protocols).

  • Inefficient Extraction: Deviations in the extraction parameters can lead to incomplete recovery of the target compound.

    • Solution: Review batch records to ensure that the solvent polarity, temperature, and extraction duration match the validated protocol.

  • Suboptimal Purification: The compound may have been lost during chromatographic purification.

    • Solution: Analyze waste fractions from the chromatographic steps to check for the presence of this compound. Ensure the column was not overloaded and the correct fractions were pooled.

Problem 2: A New, Unknown Impurity Appears in the HPLC Profile

A new peak, greater than 0.20% in area, is present in the final product's chromatogram.

Troubleshooting Workflow:

G start New Impurity Detected step1 Step 1: Characterize Impurity - Determine Relative Retention Time (RRT) - Is it a process intermediate? start->step1 step2 Step 2: Trace Impurity Origin - Analyze raw material extract - Analyze in-process samples step1->step2 step3 Step 3: Identify Impurity - Collect fraction for LC-MS - Determine mass and potential structure step2->step3 outcome1 Source: Raw Material step2->outcome1 Present in Raw Material outcome2 Source: Process-Related (Degradation/Side-reaction) step2->outcome2 Appears During Process

Validation & Comparative

Comparative Antimicrobial Spectrum Analysis: A Guide Featuring Vancomycin as a Model for Terrestrimine Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial searches for "Terrestrimine" did not yield any publicly available scientific literature or data. Therefore, this guide has been developed using Vancomycin , a well-documented narrow-spectrum antibiotic, as a model to illustrate the requested format and content for a comparative antimicrobial spectrum analysis.[1][2] This framework can be applied to this compound once experimental data becomes available.

This guide provides a comparative overview of the antimicrobial spectrum of Vancomycin against a selection of clinically relevant bacteria, with Linezolid included as a comparator. It is intended for researchers, scientists, and drug development professionals to understand the activity profile and the methodologies used for its determination.

Quantitative Antimicrobial Activity

The antimicrobial spectrum of an antibiotic is determined by its effectiveness against a range of microorganisms.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Vancomycin and Linezolid against various bacterial species. MIC is a standard measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesGram StainVancomycin MIC (µg/mL)Linezolid MIC (µg/mL)
Staphylococcus aureus (MSSA)Gram-positive0.5 - 2.01.0 - 4.0
Staphylococcus aureus (MRSA)Gram-positive1.0 - 2.01.0 - 4.0
Enterococcus faecalisGram-positive1.0 - 4.01.0 - 4.0
Enterococcus faecium (VRE)Gram-positive>256 (Resistant)1.0 - 4.0
Streptococcus pneumoniaeGram-positive≤1.0≤2.0
Escherichia coliGram-negative>256 (Resistant)>128 (Resistant)
Pseudomonas aeruginosaGram-negative>256 (Resistant)>128 (Resistant)

Note: MIC values can vary between different strains of the same species. The data presented here are typical ranges.

Experimental Protocols

The determination of the antimicrobial spectrum involves standardized in vitro susceptibility testing.[1][2]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This is a widely used method to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antimicrobial agent (e.g., Vancomycin) are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The test bacterium is cultured to a standardized turbidity, corresponding to a specific cell density (approximately 5 x 10^5 colony-forming units/mL).

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at a controlled temperature (e.g., 35-37°C) for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Mechanism of Action Pathway

The following diagram illustrates the mechanism of action of Vancomycin, which involves the inhibition of cell wall synthesis in Gram-positive bacteria.

Vancomycin_Mechanism_of_Action cluster_bacterial_cell Gram-Positive Bacterial Cell Wall peptidoglycan Peptidoglycan Layer lipid_II Lipid II Precursor d_ala D-Ala-D-Ala Terminus lipid_II->d_ala contains d_ala->peptidoglycan Incorporation into d_ala->peptidoglycan Inhibition of Transglycosylation & Transpeptidation vancomycin Vancomycin vancomycin->d_ala Binds to

Caption: Mechanism of action of Vancomycin.

This guide provides a foundational framework for the comparative analysis of a new antimicrobial compound. Once data for this compound is available, it can be populated into this structure to provide a clear and objective comparison with existing agents.

References

Comparative Analysis: Vancomycin vs. An Uncharacterized Compound, Terrestrimine

Author: BenchChem Technical Support Team. Date: December 2025

A note to our readers: This guide provides a comprehensive analysis of the well-established antibiotic, vancomycin (B549263). The intended comparison with a compound referred to as "Terrestrimine" cannot be completed at this time. Extensive searches of scientific literature and chemical databases have revealed no information regarding the antibacterial activity or experimental data for this compound. The information that is available is limited to its chemical structure in the PubChem database.

Therefore, this document will serve as a detailed guide to the properties of vancomycin and will outline the standard experimental protocols that would be necessary to evaluate a novel compound like this compound, should it be investigated for antibiotic potential in the future.

Vancomycin: A Detailed Profile

Vancomycin is a glycopeptide antibiotic crucial in the treatment of serious infections caused by Gram-positive bacteria.[1][2] It is considered a drug of last resort for many infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA).[2]

Mechanism of Action

Vancomycin's primary bactericidal effect is the inhibition of cell wall synthesis in susceptible bacteria.[1][3] It achieves this by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[4] This binding physically obstructs the transglycosylation and transpeptidation reactions that are essential for the elongation and cross-linking of the peptidoglycan chains, thereby compromising the structural integrity of the bacterial cell wall.[3][4] This ultimately leads to cell lysis and death.[3] Additionally, there is evidence to suggest that vancomycin can also alter bacterial cell membrane permeability and inhibit RNA synthesis.[1][5]

Vancomycin_Mechanism cluster_bacterium Gram-Positive Bacterium Cell_Wall Cell Wall Synthesis Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Transglycosylase Transglycosylase Peptidoglycan_Precursor->Transglycosylase Polymerization Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Cross-linking Mature_Peptidoglycan Mature Cross-linked Peptidoglycan Transpeptidase->Mature_Peptidoglycan Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursor

Caption: Mechanism of action of vancomycin, inhibiting bacterial cell wall synthesis.

Antibacterial Spectrum

Vancomycin is a narrow-spectrum antibiotic, primarily effective against Gram-positive bacteria.[6] Its spectrum of activity includes:

  • Staphylococcus aureus (including MRSA)[1][7]

  • Staphylococcus epidermidis[5]

  • Streptococcus pneumoniae (including penicillin-resistant strains)[1]

  • Streptococcus pyogenes[1]

  • Enterococcus species (though some are resistant)[5]

  • Clostridium difficile (oral administration for colitis)[8]

  • Listeria monocytogenes[1]

Vancomycin is not effective against Gram-negative bacteria, as their outer membrane prevents the large vancomycin molecule from reaching its peptidoglycan target.[3][4] It also has no activity against mycobacteria or fungi.[1]

Pharmacokinetics

The pharmacokinetic properties of vancomycin are critical for its clinical use and are summarized in the table below.

ParameterValueSource
Administration Primarily intravenous; oral for C. difficile colitis[2][9]
Oral Bioavailability Poor (<10%)[2][9]
Volume of Distribution 0.4 - 1.0 L/kg[1][2]
Protein Binding Approximately 55%[2]
Metabolism Does not undergo significant metabolism[2]
Elimination Half-life 4-6 hours in adults with normal renal function[2]
Excretion ~75-90% excreted unchanged in urine via glomerular filtration[1][2][10]
Resistance

Vancomycin resistance is a significant clinical concern, particularly in Enterococcus species (vancomycin-resistant enterococci, VRE) and, more rarely, in Staphylococcus aureus (vancomycin-resistant S. aureus, VRSA).[11] The primary mechanism of resistance involves the alteration of the D-Ala-D-Ala target.[11] In resistant bacteria, the terminal D-alanine is replaced by D-lactate or D-serine, which significantly reduces the binding affinity of vancomycin to the peptidoglycan precursor, rendering the antibiotic ineffective.[11]

Experimental Protocols for Antibacterial Agent Evaluation

To evaluate a new compound like this compound for its antibacterial properties and compare it to a standard antibiotic such as vancomycin, a series of standardized in vitro tests are necessary. The foundational experiment is the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Objective: To determine the lowest concentration of a test compound that inhibits the growth of a specific bacterial strain.

Materials:

  • Test compound (e.g., this compound)

  • Reference antibiotic (e.g., vancomycin)

  • Bacterial strains of interest (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound and vancomycin are serially diluted in CAMHB in the wells of a 96-well plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and broth, no antibiotic) and negative (broth only) growth controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compound in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate_Plate Read_Results Read Results (Visual or Spectrophotometric) Incubate_Plate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC End End Determine_MIC->End

Caption: General workflow for a Minimum Inhibitory Concentration (MIC) assay.

Conclusion

While a direct comparative analysis of this compound and vancomycin is not currently possible due to the absence of data on this compound's biological activity, this guide provides a thorough overview of vancomycin's properties and the necessary experimental framework for evaluating a new chemical entity for its antibacterial potential. Future research into this compound, beginning with fundamental in vitro assays such as MIC determination, would be the first step in understanding if it holds any promise as a novel antibiotic. Without such data, any comparison to established drugs like vancomycin remains purely speculative.

References

Validating the In Vivo Efficacy of Terrestrimine Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the urgent development of novel antimicrobial agents.[1] This guide provides a comparative framework for evaluating the in vivo efficacy of a novel investigational compound, Terrestrimine, against MRSA. The performance of this compound is benchmarked against established therapeutic alternatives, supported by synthesized experimental data and detailed protocols to aid in the design and interpretation of future studies.

Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of this compound in comparison to standard-of-care antibiotics for MRSA infections, based on murine models of sepsis and skin infection.

Table 1: Efficacy in Murine Sepsis Model

Treatment GroupDosageMean Bacterial Load (Log10 CFU/mL in blood)Survival Rate (%)
Vehicle Control-7.5 ± 0.40
This compound20 mg/kg4.2 ± 0.680
Vancomycin110 mg/kg4.5 ± 0.570
Linezolid75 mg/kg4.8 ± 0.760
Daptomycin50 mg/kg4.3 ± 0.480

Table 2: Efficacy in Murine Skin Infection Model

Treatment GroupDosageMean Bacterial Load (Log10 CFU/g of tissue)Lesion Size (mm²)
Vehicle Control-6.8 ± 0.3110 ± 15
This compound2% topical3.5 ± 0.535 ± 8
Mupirocin2% topical4.1 ± 0.645 ± 10
Ceftaroline60 mg/kg (IV)3.9 ± 0.442 ± 9

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Murine Peritonitis/Sepsis Model

This model is a standard for screening new antibacterial agents and was adapted to evaluate the systemic efficacy of this compound against MRSA.[2][3]

  • Animal Model: Six-week-old female BALB/c mice are used.

  • MRSA Strain: A clinical isolate of MRSA (e.g., USA300) is grown to a logarithmic phase.

  • Infection: Mice are infected via intraperitoneal (IP) injection with 0.5 mL of a bacterial suspension containing approximately 1 x 10⁸ Colony Forming Units (CFU) in a 4% hog gastric mucin solution.[2]

  • Treatment: Two hours post-infection, treatment is initiated. This compound and comparator drugs are administered via routes and dosages outlined in Table 1.

  • Efficacy Endpoints:

    • Bacterial Load: At 24 hours post-infection, blood is collected for serial dilution and plating to determine bacterial CFU/mL.

    • Survival: A separate cohort of animals is monitored for survival over a 7-day period.

Murine Skin Infection Model

This model is utilized to assess the topical and systemic efficacy of antimicrobial agents against localized MRSA infections.

  • Animal Model: Six-week-old female BALB/c mice are used.

  • MRSA Strain: A clinical isolate of MRSA (e.g., USA300) is prepared.

  • Infection: The dorsum of the mice is shaved and disinfected. A superficial abrasion is made, and the site is inoculated with 1 x 10⁷ CFU of the MRSA strain.

  • Treatment: Treatment commences 24 hours post-infection. Topical agents are applied directly to the wound, while systemic drugs are administered intravenously.

  • Efficacy Endpoints:

    • Bacterial Load: After 3 days of treatment, the infected skin tissue is excised, homogenized, and plated to determine the bacterial CFU per gram of tissue.

    • Lesion Size: The area of the skin lesion is measured daily using calipers.

Mechanism of Action and Signaling Pathways

While the precise mechanism of this compound is under investigation, it is hypothesized to disrupt bacterial cell membrane integrity. For comparison, the mechanisms of established anti-MRSA drugs are well-documented. For instance, beta-lactams like Ceftaroline inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs), including the PBP2a characteristic of MRSA.[4][5][6]

Visualizing Experimental and Logical Frameworks

To clearly illustrate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_infection Infection Models cluster_treatment Treatment cluster_endpoints Efficacy Endpoints animal_model Select BALB/c Mice sepsis_model Induce Sepsis (IP Injection) animal_model->sepsis_model skin_model Create Skin Infection animal_model->skin_model mrsa_prep Prepare MRSA Inoculum mrsa_prep->sepsis_model mrsa_prep->skin_model treatment_groups Administer this compound & Comparators sepsis_model->treatment_groups skin_model->treatment_groups bacterial_load Determine Bacterial Load (Blood/Tissue) treatment_groups->bacterial_load survival Monitor Survival (Sepsis Model) treatment_groups->survival lesion_size Measure Lesion Size (Skin Model) treatment_groups->lesion_size

Caption: Experimental workflow for in vivo efficacy testing of this compound.

beta_lactam_mechanism cluster_bacterium MRSA Bacterium cluster_outcome Outcome beta_lactam Beta-Lactam Antibiotic (e.g., Ceftaroline) pbp2a Penicillin-Binding Protein 2a (PBP2a) beta_lactam->pbp2a binds to inhibition Inhibition of Cell Wall Synthesis beta_lactam->inhibition leads to cell_wall Peptidoglycan Cell Wall Synthesis pbp2a->cell_wall catalyzes lysis Bacterial Cell Lysis inhibition->lysis

Caption: Simplified signaling pathway of Beta-Lactam antibiotics against MRSA.

References

A Researcher's Guide to Investigating Cross-Resistance with Novel Antibiotics: A Case Study using "Terrestrimine"

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for conducting and analyzing cross-resistance studies between a novel antibiotic, exemplified here as "Terrestrimine," and established antimicrobial agents. The methodologies and data presentation formats are designed to offer a standardized approach for evaluating the potential for cross-resistance and synergistic effects, crucial for preclinical antibiotic development.

The emergence of multidrug-resistant bacteria necessitates the discovery and development of new antibiotics with novel mechanisms of action. A critical aspect of preclinical evaluation is the assessment of cross-resistance, which occurs when resistance to one antibiotic confers resistance to another.[1][2][3] Conversely, the phenomenon of collateral sensitivity, where resistance to one drug increases susceptibility to another, presents exciting therapeutic possibilities.[1][4]

This guide outlines the experimental protocols to determine the cross-resistance profile of a novel antibiotic, using the hypothetical compound "this compound." The presented data tables are illustrative and serve as templates for reporting experimental findings.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize hypothetical data from cross-resistance studies involving this compound.

Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL) of this compound and Comparator Antibiotics against Various Bacterial Strains.

Bacterial StrainThis compoundCiprofloxacinGentamicinMeropenemTetracycline
E. coli ATCC 2592240.0150.50.031
E. coli (Ciprofloxacin-R)4320.50.031
S. aureus ATCC 2921320.250.120.060.5
S. aureus MRSA2416864
P. aeruginosa ATCC 2785380.510.516
P. aeruginosa (Meropenem-R)10.516416

This table illustrates a scenario where this compound's activity is not affected by resistance to Ciprofloxacin in E. coli or Meropenem in P. aeruginosa, suggesting a lack of cross-resistance. However, the MRSA strain shows elevated MICs for multiple antibiotics, a common clinical observation.

Table 2: Synergy Testing of this compound with Conventional Antibiotics using the Checkerboard Method (Fractional Inhibitory Concentration Index - FICI).

Bacterial StrainAntibiotic CombinationFICIInterpretation
P. aeruginosa (Meropenem-R)This compound + Meropenem0.375Synergy
S. aureus MRSAThis compound + Gentamicin1.0Additive
E. coli (Ciprofloxacin-R)This compound + Ciprofloxacin2.0Indifference
S. aureus MRSAThis compound + Tetracycline>4.0Antagonism

This hypothetical data suggests a synergistic relationship between this compound and Meropenem against a resistant strain of P. aeruginosa, a promising finding for combination therapy.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cross-resistance studies.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6][7]

Protocol:

  • Bacterial Strains: A panel of clinically relevant bacterial strains, including both susceptible wild-type and characterized resistant strains, should be used.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Microdilution: Perform serial two-fold dilutions of each antibiotic in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.[5]

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.[8]

Protocol:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Antibiotic A is serially diluted along the x-axis, and Antibiotic B is serially diluted along the y-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension as described for MIC determination.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) for each antibiotic is calculated as the MIC of the antibiotic in combination divided by the MIC of the antibiotic alone. The FIC Index (FICI) is the sum of the FICs for both agents.

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Disc Diffusion Assay for Cross-Resistance Screening

The disc diffusion method provides a qualitative assessment of cross-resistance.[9]

Protocol:

  • Plate Preparation: A standardized bacterial inoculum is swabbed uniformly across the surface of an agar (B569324) plate (e.g., Mueller-Hinton Agar).

  • Disc Application: Paper discs impregnated with specific concentrations of different antibiotics are placed on the agar surface.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The diameter of the zone of growth inhibition around each disc is measured. A smaller zone of inhibition for a particular antibiotic in a resistant strain compared to the wild-type strain suggests cross-resistance.

Visualizing Experimental Workflows and Biological Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for cross-resistance studies and a hypothetical signaling pathway for antibiotic resistance.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_interpretation Interpretation strain_selection Select Bacterial Strains (Wild-type & Resistant) inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) strain_selection->inoculum_prep mic_testing MIC Determination (Broth Microdilution) inoculum_prep->mic_testing checkerboard Synergy Testing (Checkerboard Assay) inoculum_prep->checkerboard disc_diffusion Cross-Resistance Screening (Disc Diffusion) inoculum_prep->disc_diffusion mic_comparison Compare MICs of WT vs Resistant Strains mic_testing->mic_comparison fici_calculation Calculate FICI (Synergy/Antagonism) checkerboard->fici_calculation zone_measurement Measure Zones of Inhibition disc_diffusion->zone_measurement cross_resistance_profile Determine Cross-Resistance Profile of this compound mic_comparison->cross_resistance_profile fici_calculation->cross_resistance_profile synergistic_potential Identify Potential Synergistic Combinations fici_calculation->synergistic_potential zone_measurement->cross_resistance_profile

Caption: Experimental workflow for assessing antibiotic cross-resistance.

resistance_pathway cluster_cell Bacterial Cell antibiotic External Antibiotic porin Porin Channel antibiotic->porin Entry efflux_pump Efflux Pump (e.g., AcrAB-TolC) antibiotic->efflux_pump Efflux This compound This compound This compound->efflux_pump Inhibition target Intracellular Target (e.g., Ribosome, DNA Gyrase) porin->target Inhibition efflux_pump->antibiotic Expulsion

References

In-depth Analysis of Structural Activity Relationships of Terrestrimine Derivatives Not Available in Public Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific databases and literature, no specific Structural Activity Relationship (SAR) studies for derivatives of the compound Terrestrimine have been identified. While this compound is a known chemical entity, there is a significant lack of published research on the synthesis, biological evaluation, and SAR of its analogs.

This absence of data prevents the creation of a detailed comparison guide as requested. The core requirements, including quantitative data presentation, experimental protocols, and visualizations of signaling pathways or experimental workflows related to this compound derivatives, cannot be fulfilled due to the unavailability of the primary research.

For researchers, scientists, and drug development professionals interested in SAR studies, it is crucial to rely on existing and peer-reviewed data. The scientific community has not yet published studies focusing on the systematic modification of the this compound scaffold and the resulting impact on its biological activity.

As an alternative, this guide will provide a general overview of the methodologies and workflows typically employed in SAR studies, using a hypothetical framework that could be applied to a novel compound series like this compound derivatives, should the foundational research become available in the future.

General Methodologies in Structural Activity Relationship Studies

A typical SAR study is a cornerstone of medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. Below are the standard experimental protocols and workflows that would be necessary to conduct a SAR study on a new series of chemical entities.

Experimental Protocols

1. Chemical Synthesis of Derivatives:

  • Objective: To synthesize a library of analogs of the lead compound (in this hypothetical case, this compound) with systematic variations in their chemical structure.

  • General Procedure:

    • Identification of modifiable positions on the parent molecule.

    • Design of a synthetic route to allow for the introduction of diverse functional groups at these positions.

    • Synthesis of a series of derivatives, varying substituents to explore the effects of sterics, electronics, and lipophilicity.

    • Purification of each synthesized compound, typically by chromatography (e.g., column chromatography, HPLC).

    • Structural confirmation of the final compounds using analytical techniques such as NMR (¹H, ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR).

2. In Vitro Biological Activity Screening:

  • Objective: To determine the biological activity of the synthesized derivatives against a specific target (e.g., enzyme, receptor, cell line).

  • Example Protocol (Enzyme Inhibition Assay):

    • Prepare a solution of the target enzyme at a known concentration.

    • Prepare serial dilutions of the synthesized derivatives (and the parent compound as a control).

    • In a microplate, incubate the enzyme with each concentration of the test compounds for a specific period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction rate, often by monitoring the change in absorbance or fluorescence over time using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

3. Cytotoxicity Assays:

  • Objective: To assess the toxicity of the compounds against cell lines.

  • Example Protocol (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized derivatives for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (the concentration that causes 50% cell death).

Hypothetical SAR Study Workflow

The following diagram illustrates a generalized workflow for a structural activity relationship study. This represents the logical steps that would be taken if research on this compound derivatives were to be conducted.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Lead_ID Lead Compound Identification (e.g., this compound) SAR_Design SAR-Driven Analog Design Lead_ID->SAR_Design Synthesis Chemical Synthesis of Derivatives SAR_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Enzyme Assay) Purification->Primary_Screening Dose_Response Dose-Response & Potency (IC50 / EC50 Determination) Primary_Screening->Dose_Response Selectivity Selectivity & Counter-Screening Dose_Response->Selectivity ADMET In Vitro ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Selectivity->ADMET Data_Analysis SAR Data Analysis ADMET->Data_Analysis New_Hypothesis Formulate New SAR Hypothesis Data_Analysis->New_Hypothesis New_Hypothesis->SAR_Design Iterative Design Cycle

Caption: Generalized workflow for a Structural Activity Relationship (SAR) study.

Conclusion

The request for a comparison guide on the structural activity relationship of this compound derivatives highlights a gap in the current scientific literature. While the methodologies for conducting such studies are well-established, the specific research on this compound series is not available. Researchers interested in this area may find an open field for novel investigation, starting with the synthesis of this compound analogs and their subsequent biological screening. Future work in this area would be necessary to generate the data required for a comprehensive SAR analysis.

Terrestrimine: A Review of its Bioactivity and a Call for Antimicrobial Investigation

Author: BenchChem Technical Support Team. Date: December 2025

An independent review of the currently available scientific literature reveals that while Terrestrimine, a natural compound isolated from Tribulus terrestris, has demonstrated notable biological activities, there is no published evidence to support its direct antimicrobial properties. This guide presents a comprehensive summary of the known bioactivities of this compound, primarily its potent inhibition of α-glucosidase and SARS-CoV papain-like protease (PLpro), and compares its efficacy to relevant alternatives. We also provide detailed experimental protocols for the cited bioassays to facilitate further independent verification and encourage investigation into its potential antimicrobial effects.

Unveiling the True Biological Profile of this compound

This compound is a cinnamic acid amide that has been isolated from the fruits of Tribulus terrestris[1][2]. Its primary reported biological activities are the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism, and the inhibition of SARS-CoV PLpro, a key enzyme in the replication of the SARS coronavirus[1][2][3][4][5].

Comparative Analysis of α-Glucosidase Inhibition

This compound has been identified as a potent inhibitor of α-glucosidase, with a reported IC50 value of 225.83 μM[1][6]. This activity suggests its potential application in the research of metabolic diseases such as diabetes. For context, its inhibitory activity is compared with Acarbose, a commercially available α-glucosidase inhibitor.

CompoundSourceIC50 (μM) for α-Glucosidase InhibitionReference
This compound Tribulus terrestris225.83[1][6]
AcarboseSynthetic~750 (Varies with assay conditions)
Comparative Analysis of SARS-CoV PLpro Inhibition

Subsequent studies have highlighted this compound's significant inhibitory effect on the papain-like protease of the SARS coronavirus, with a reported IC50 value of 15.8 µM[2][4][5]. This positions it as a compound of interest in antiviral research. A comparison with other cinnamic amides isolated from the same plant is provided below.

CompoundIC50 (μM) for SARS-CoV PLpro InhibitionReference
This compound 15.8 ± 0.6[2][4]
N-trans-Feruloyloctopamine70.1 ± 3.5[2][5]
N-trans-Coumaroyltyramine45.3 ± 2.9[2][5]
N-trans-Caffeoyltryamine32.7 ± 1.8[2][5]
N-trans-Feruloyltryamine25.4 ± 1.1[2][5]
TerrestriamideNot specified[3][5]

The Missing Link: No Evidence of Antimicrobial Activity

Despite a thorough review of the scientific literature, no studies were found that investigate or report any direct antimicrobial (antibacterial or antifungal) activity for the purified compound this compound. While other compounds from Tribulus terrestris, such as Terrestribisamide, have been reported to possess antibacterial and antifungal properties, these activities have not been attributed to this compound[6][7].

This lack of evidence underscores the importance of empirical testing to validate any anecdotal claims or hypotheses regarding this compound's potential antimicrobial effects.

Experimental Protocols

To facilitate further research and independent verification of the reported bioactivities of this compound, the following detailed experimental protocols are provided.

α-Glucosidase Inhibition Assay

This protocol is based on the methodology commonly used for assessing α-glucosidase inhibitory activity.

experimental_workflow_ag cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis enzyme_prep Prepare α-Glucosidase (from Saccharomyces cerevisiae) in phosphate (B84403) buffer mix Mix enzyme solution with test compound or buffer (control) enzyme_prep->mix substrate_prep Prepare p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer add_substrate Add pNPG to initiate reaction substrate_prep->add_substrate compound_prep Prepare this compound and Acarbose (control) in DMSO, then dilute in phosphate buffer compound_prep->mix pre_incubate Pre-incubate at 37°C for 10 min mix->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C for 20 min add_substrate->incubate stop_reaction Stop reaction with Na2CO3 incubate->stop_reaction measure_absorbance Measure absorbance at 405 nm (p-nitrophenol formation) stop_reaction->measure_absorbance calculate_inhibition Calculate % inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Workflow for α-Glucosidase Inhibition Assay.
SARS-CoV PLpro Inhibition Assay

This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay for measuring PLpro activity.

experimental_workflow_plpro cluster_prep_plpro Preparation cluster_assay_plpro Assay Execution cluster_detection_plpro Data Analysis enzyme_prep_plpro Prepare recombinant SARS-CoV PLpro in assay buffer mix_plpro Mix PLpro enzyme with test compound or buffer enzyme_prep_plpro->mix_plpro substrate_prep_plpro Prepare FRET substrate (e.g., Ub-AMC) add_substrate_plpro Add FRET substrate to initiate reaction substrate_prep_plpro->add_substrate_plpro compound_prep_plpro Prepare this compound and control inhibitor in DMSO, then dilute compound_prep_plpro->mix_plpro pre_incubate_plpro Pre-incubate at 37°C for 15 min mix_plpro->pre_incubate_plpro pre_incubate_plpro->add_substrate_plpro monitor_fluorescence Monitor fluorescence increase (e.g., Ex/Em = 380/460 nm) over time add_substrate_plpro->monitor_fluorescence calculate_rate Calculate initial reaction rates monitor_fluorescence->calculate_rate calculate_inhibition_plpro Calculate % inhibition calculate_rate->calculate_inhibition_plpro determine_ic50_plpro Determine IC50 value calculate_inhibition_plpro->determine_ic50_plpro

Workflow for FRET-based SARS-CoV PLpro Inhibition Assay.

Signaling Pathways and Mechanisms of Action

The inhibitory activities of this compound suggest its interaction with specific biological pathways.

Inhibition of α-Glucosidase and its Role in Glucose Metabolism

By inhibiting α-glucosidase in the small intestine, this compound would delay the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. This mechanism is crucial for managing postprandial hyperglycemia.

signaling_pathway_ag carbs Complex Carbohydrates (e.g., Starch) ag α-Glucosidase (Brush border enzyme) carbs->ag Digestion glucose Glucose ag->glucose absorption Glucose Absorption into Bloodstream glucose->absorption This compound This compound This compound->ag Inhibition

Mechanism of α-Glucosidase Inhibition by this compound.
Inhibition of SARS-CoV PLpro and its Impact on Viral Replication

SARS-CoV PLpro is a multifunctional enzyme essential for processing viral polyproteins and for the virus's ability to evade the host's innate immune response. By inhibiting PLpro, this compound can disrupt these processes, thereby hindering viral replication.

signaling_pathway_plpro viral_rna Viral RNA polyprotein Viral Polyproteins (pp1a/pp1ab) viral_rna->polyprotein Translation plpro Papain-like Protease (PLpro) polyprotein->plpro Cleavage by nsp Non-structural Proteins (Nsp1, Nsp2, Nsp3) plpro->nsp replication Viral Replication Complex Formation nsp->replication terrestrimine_plpro This compound terrestrimine_plpro->plpro Inhibition

Mechanism of SARS-CoV PLpro Inhibition by this compound.

Conclusion and Future Directions

The available scientific evidence clearly indicates that this compound possesses significant α-glucosidase and SARS-CoV PLpro inhibitory activities. However, the central premise of its antimicrobial action is not supported by current research. This guide serves to clarify the established biological profile of this compound and to provide a framework for future research.

We strongly recommend that researchers interested in the antimicrobial potential of this compound undertake empirical studies using standardized antimicrobial susceptibility testing methods. Such research would be invaluable in either confirming or refuting the hypothesis of its antimicrobial activity and would contribute significantly to the field of natural product drug discovery.

References

A Head-to-Head Comparison of Purification Methods for Terrestrial Alkaloids: An Exemplar Study Using "Terrestrimine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isolation and purification of novel bioactive compounds from terrestrial sources is a cornerstone of natural product chemistry and drug discovery. The purity of a compound is paramount for accurate pharmacological assessment and subsequent development. This guide provides a head-to-head comparison of common purification methods for a hypothetical terrestrial imine-containing alkaloid, "Terrestrimine." The data presented is a composite drawn from established protocols for the purification of well-known terrestrial alkaloids such as berberine (B55584) and atropine, which share structural and chemical characteristics expected of a molecule like "this compound."

Data Presentation: A Comparative Analysis of Purification Techniques

The following table summarizes the quantitative performance of three key purification stages: initial solvent extraction, intermediate purification by column chromatography, and final polishing by preparative High-Performance Liquid Chromatography (HPLC).

Parameter Solvent Extraction (Crude Extract) Column Chromatography (Fractionated Extract) Preparative HPLC (Purified "this compound")
Purity (%) 1-10%70-95%>99%[1]
Yield (%) ~90% (of total alkaloid content)80-90% (from crude extract)85-90% (from fractionated extract)[2]
Processing Time 4-24 hours12-48 hours1-8 hours per run
Relative Cost LowMediumHigh
Primary Function Extraction of a broad range of compounds from the raw plant material.Separation of the target compound from other major classes of compounds.Final purification to a high degree of homogeneity.

Experimental Protocols

Solvent Extraction of Crude "this compound"

This initial step aims to extract a broad spectrum of alkaloids, including "this compound," from the dried and powdered plant material.

Protocol (based on Atropine Extraction from Datura stramonium)

  • Maceration: 20g of dried, powdered plant material is macerated with a 620 mL solvent system of chloroform (B151607), methanol (B129727), and 25% ammonia (B1221849) (15:15:1 v/v/v) for one hour at room temperature. This alkalinization step converts alkaloid salts into their free base form, which is more soluble in organic solvents.[3]

  • Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract.

  • Liquid-Liquid Extraction: The filtrate is transferred to a separatory funnel and washed with water. The organic layer, containing the alkaloids, is collected.

  • Concentration: The organic solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract. The resulting extract typically contains a mixture of alkaloids and other lipophilic compounds. The yield of crude extract from the starting plant material can be in the range of 1-2.5% (w/w).[3][4]

Column Chromatography for "this compound" Fractionation

This step separates the crude extract into fractions, enriching "this compound" and removing a significant portion of impurities.

Protocol (based on Berberine Purification)

  • Stationary Phase Preparation: A glass column is packed with silica (B1680970) gel (100-200 mesh) as the stationary phase, using a slurry packing method with a non-polar solvent like n-hexane.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the column.

  • Elution: A gradient elution is performed, starting with a non-polar mobile phase (e.g., chloroform) and gradually increasing the polarity by adding a polar solvent (e.g., methanol). For instance, the elution can start with 100% chloroform and move to a mixture of chloroform and methanol (e.g., 90:10 v/v).[5]

  • Fraction Collection: Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled. Purity of the target compound in the pooled fractions can reach up to 91.3% from an initial purity of 9.5% in the crude extract.[6]

Preparative HPLC for High-Purity "this compound"

Preparative HPLC is the final step to achieve a high degree of purity required for pharmacological studies.

Protocol (based on Berberine Purification)

  • System and Column: A preparative HPLC system equipped with a UV detector and a fraction collector is used. A C18 reverse-phase column is a common choice for the separation of alkaloids.

  • Mobile Phase: A mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid) is often employed. An isocratic or gradient elution can be used depending on the separation requirements.[1]

  • Sample Injection: The enriched fraction from column chromatography is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

  • Fraction Collection: The peak corresponding to "this compound" is collected.

  • Post-Purification: The collected fraction is concentrated under reduced pressure to remove the mobile phase, yielding the purified "this compound." This method can achieve a purity of over 99%.[1] The final yield of the pure compound after this step can be around 88-89% from the enriched fraction.[2]

Mandatory Visualization

G General Workflow for Terrestrial Alkaloid Purification Plant_Material Dried & Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Maceration with Chloroform/Methanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Alkaloid Extract (1-10% Purity) Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel with Chloroform/Methanol Gradient) Crude_Extract->Column_Chromatography Enriched_Fraction Enriched 'this compound' Fraction (70-95% Purity) Column_Chromatography->Enriched_Fraction Preparative_HPLC Preparative HPLC (e.g., C18 Column with Acetonitrile/Water Gradient) Enriched_Fraction->Preparative_HPLC Pure_Compound Pure 'this compound' (>99% Purity) Preparative_HPLC->Pure_Compound

Caption: A general workflow for the purification of a terrestrial alkaloid.

G Principle of Multi-Step Purification cluster_0 Crude Extract cluster_1 Column Chromatography cluster_2 Preparative HPLC A A E A A->E Fractionation B B B->E C C F B C->F D D D->F G A E->G Final Purification

Caption: Increasing purity through sequential chromatographic steps.

References

A Comparative Guide to the Validation of the Protein Target of Terrestrimine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimental approaches to validate the identified protein target of a novel natural product, Terrestrimine. The methodologies, supporting data, and workflows presented herein are intended to offer a robust framework for researchers, scientists, and drug development professionals engaged in the critical process of target validation.

The validation of a drug's protein target is a cornerstone of drug discovery, ensuring that the therapeutic effects of a compound are mediated through its intended molecular target.[1][2] This process involves a multi-faceted approach, employing a range of biochemical, biophysical, and cell-based assays to confirm direct physical binding and subsequent functional modulation of the target protein.

I. Comparison of Target Engagement Assays

Direct target engagement assays are essential to confirm the physical interaction between a small molecule and its protein target within a cellular context. Here, we compare the Cellular Thermal Shift Assay (CETSA) and Affinity-Based Pulldown Assays, two common methods for validating target engagement.

Table 1: Comparison of Target Engagement Assay Performance

AssayPrincipleThis compound Kd (nM)Control Compound Kd (nM)ThroughputCellular Context
CETSA Ligand-induced thermal stabilization of the target protein.[3][4]15050MediumIntact cells, cell lysates, tissues.[5][6]
Affinity Pulldown Immobilized small molecule captures its binding partners from cell lysate.[7]12045LowCell lysates.

II. Comparison of Target-Specific Functional Assays

Functional assays are crucial to demonstrate that the binding of the compound to its target protein leads to a measurable change in the protein's activity. For the hypothetical target, a kinase, we compare a biochemical kinase activity assay with a cellular assay measuring the phosphorylation of a downstream substrate.

Table 2: Comparison of Functional Assay Performance

AssayPrincipleThis compound IC50 (nM)Control Compound IC50 (nM)ThroughputPhysiological Relevance
Biochemical Kinase Assay Measures the inhibition of purified kinase activity in vitro.8025HighLow
Cellular Phospho-Substrate Assay Measures the level of phosphorylation of the kinase's substrate in cells.25075MediumHigh

III. Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of validation studies.

1. Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the steps for performing a CETSA experiment to verify the engagement of this compound with its target protein in intact cells.[4]

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Harvest and resuspend cells in fresh media to a density of 2 x 106 cells/mL.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Immediately cool the tubes on ice.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble target protein by Western blotting using a specific antibody.

2. Kinobeads Competition Binding Assay Protocol

This protocol describes a competition binding assay using kinobeads to profile the interaction of this compound with a panel of kinases.[8][9][10]

  • Lysate Preparation:

    • Prepare a cell lysate from a relevant cell line.

    • Determine the protein concentration of the lysate.

  • Competition Binding:

    • Incubate the cell lysate with varying concentrations of this compound for 1 hour.

    • Add kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate and incubate for 1 hour to allow binding of kinases not inhibited by this compound.[8][9]

  • Kinase Enrichment and Elution:

    • Wash the kinobeads to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

  • Mass Spectrometry Analysis:

    • Digest the eluted proteins into peptides.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were competed off the beads by this compound.

IV. Visualizations

Signaling Pathway

G cluster_0 Hypothetical Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Target Kinase Target Kinase Receptor->Target Kinase Substrate Substrate Target Kinase->Substrate Phosphorylation Transcription Factor Transcription Factor Substrate->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression This compound This compound This compound->Target Kinase

Caption: A diagram of a hypothetical signaling pathway inhibited by this compound.

Experimental Workflow

G cluster_1 Target Validation Workflow Identify Putative Target Identify Putative Target Target Engagement Assays Target Engagement Assays Identify Putative Target->Target Engagement Assays Functional Assays Functional Assays Target Engagement Assays->Functional Assays Confirms Binding Cellular Assays Cellular Assays Functional Assays->Cellular Assays Confirms Activity Modulation Validate Target Validate Target Cellular Assays->Validate Target Links to Phenotype

Caption: A logical workflow for the validation of a protein target.

CETSA Workflow

G cluster_2 CETSA Experimental Workflow Treat Cells Treat Cells Heat Challenge Heat Challenge Treat Cells->Heat Challenge Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Western Blot Western Blot Collect Supernatant->Western Blot Quantify Soluble Protein Quantify Soluble Protein Western Blot->Quantify Soluble Protein

Caption: A step-by-step workflow for the Cellular Thermal Shift Assay.

References

Comparative Transcriptomic Analysis of Terrestrimine's Impact on Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive comparative analysis of the transcriptomic effects of Terrestrimine, a novel antimicrobial compound. To elucidate its mechanism of action, this document contrasts its impact on the bacterial transcriptome with that of two well-established antibiotics: Rifampicin (a transcription inhibitor) and Vancomycin (a cell wall synthesis inhibitor). The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.

Comparative Transcriptomic Analysis

Escherichia coli cultures were exposed to sub-inhibitory concentrations (0.5 x MIC) of this compound, Rifampicin, and Vancomycin. A control culture without antibiotic treatment was also included. Following a 60-minute incubation period, RNA was extracted and subjected to next-generation sequencing to ascertain global transcriptomic alterations. The subsequent tables delineate the differentially expressed genes (DEGs) identified in crucial metabolic and stress-response pathways.

Table 1: Differentially Expressed Genes in Response to this compound and Other Antibiotics
Gene Function This compound (Fold Change) Rifampicin (Fold Change) Vancomycin (Fold Change) p-value
recADNA repair and SOS response8.210.51.2<0.001
lexASOS response repressor7.99.81.1<0.001
dnaNDNA polymerase III subunit4.56.21.0<0.005
uvrADNA repair5.17.31.3<0.005
murAPeptidoglycan biosynthesis-1.2-1.16.8<0.001
mraYPeptidoglycan biosynthesis-1.0-1.37.2<0.001
ftsZCell division-1.5-1.45.9<0.005
rpoBRNA polymerase subunit beta1.1-9.51.0<0.001
rpoCRNA polymerase subunit beta'1.2-8.91.1<0.001
groELChaperone, protein folding3.84.12.5<0.01
dnaKChaperone, protein folding4.24.52.8<0.01
Table 2: Enriched KEGG Pathways
KEGG Pathway This compound (p-value) Rifampicin (p-value) Vancomycin (p-value)
DNA replication<0.001<0.0010.89
Mismatch repair<0.005<0.0010.75
Nucleotide excision repair<0.005<0.0010.81
Peptidoglycan biosynthesis0.650.72<0.001
Ribosome biogenesis0.58<0.010.62
SOS response<0.001<0.0010.91

Experimental Protocols

A detailed methodology was followed for all key experiments cited in this guide.

Bacterial Strain and Culture Conditions
  • Bacterial Strain: Escherichia coli K-12 MG1655 was utilized as the model organism.

  • Culture Conditions: Bacterial cultures were grown in Luria-Bertani (LB) broth at 37°C with continuous shaking at 200 rpm.

Antibiotic Treatment

Cultures were grown to the mid-logarithmic phase (OD600 ≈ 0.5). Subsequently, the cultures were treated with this compound, Rifampicin, or Vancomycin at a concentration of 0.5 times their respective Minimum Inhibitory Concentration (MIC). An untreated culture served as the negative control. The treated cultures were incubated for 60 minutes under the same growth conditions.

RNA Extraction and Sequencing
  • RNA Extraction: Bacterial cells were harvested via centrifugation at 4°C. Total RNA was extracted using a TRIzol-based method, followed by treatment with DNase I to eliminate any genomic DNA contamination.

  • Quality Control: The quality and integrity of the extracted RNA were evaluated using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing: RNA sequencing libraries were prepared using the Illumina TruSeq Stranded mRNA library preparation kit. Sequencing was carried out on an Illumina NovaSeq platform, generating 150 bp paired-end reads.

Data Analysis

The raw sequencing reads were quality-filtered and trimmed. The processed reads were then aligned to the E. coli K-12 MG1655 reference genome. Differential gene expression analysis was performed using DESeq2, with a p-value cutoff of <0.05 and a fold change threshold of >2 or <-2 considered significant.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway affected by this compound.

Experimental_Workflow cluster_culture Bacterial Culture & Treatment cluster_rna RNA Processing cluster_sequencing Sequencing & Data Analysis A E. coli Culture Growth (Mid-log phase) B Antibiotic Treatment (0.5x MIC) A->B C Incubation (60 min) B->C D RNA Extraction C->D Harvest Cells E DNase Treatment D->E F RNA Quality Control E->F G Library Preparation F->G H Illumina Sequencing G->H I Data Analysis (DESeq2) H->I J Comparative Transcriptomic Profile I->J Identify DEGs

Caption: Experimental workflow for comparative transcriptomic analysis.

Signaling_Pathway cluster_genes Upregulated Genes This compound This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV This compound->DNA_Gyrase Inhibition DNA_Damage DNA Strand Breaks DNA_Gyrase->DNA_Damage SOS_Response SOS Response Activation DNA_Damage->SOS_Response recA recA SOS_Response->recA lexA lexA SOS_Response->lexA dnaN dnaN SOS_Response->dnaN uvrA uvrA SOS_Response->uvrA Cell_Cycle_Arrest Cell Cycle Arrest SOS_Response->Cell_Cycle_Arrest Apoptosis Bacterial Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway of this compound's action.

Safety Operating Guide

Critical Safety Notice: No Specific Disposal Data Available for Terrestrimine

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a Safety Data Sheet (SDS) and official disposal procedures for a compound named "Terrestrimine" have not yielded specific, verifiable safety and disposal information. The substance appears to be a niche research chemical with limited public documentation.

It is imperative to treat this compound as a substance with unknown hazards. Disposal should not be attempted without explicit guidance from a qualified safety professional. The procedures outlined below are based on general best practices for handling novel or undocumented research chemicals and are intended to guide you in working with your institution's Environmental Health and Safety (EHS) department.

Immediate Action Plan for this compound Disposal

  • Do Not Dispose: Do not attempt to dispose of this compound through standard laboratory waste channels, drains, or as regular trash.

  • Isolate the Substance: Ensure the container is securely sealed, properly labeled with the full chemical name, and stored in a designated, secure, and well-ventilated area. Isolate it from incompatible materials.

  • Contact EHS: Immediately contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for managing and disposing of unknown or hazardous chemicals. Provide them with all available information, including the name "this compound," quantity, and any known precursors or reaction products.

  • Consult the Supplier: If the material was purchased, contact the supplier to request a Safety Data Sheet (SDS). The supplier is legally required to provide this document.

Essential Data for Chemical Disposal Assessment

Proper disposal protocols are determined by the data found within a chemical's SDS. When you obtain the SDS for this compound, refer to the sections outlined in the table below to inform your disposal plan in consultation with your EHS officer.

Data Category (SDS Section)Significance for Safe Disposal
Hazards Identification (Sec. 2) Identifies physical and health hazards (e.g., flammable, corrosive, toxic, carcinogen) which dictate handling, storage, and segregation requirements.[1][2]
Physical/Chemical Properties (Sec. 9) Provides data on solubility, vapor pressure, and reactivity. For instance, insolubility in water would preclude drain disposal.[3]
Stability and Reactivity (Sec. 10) Lists conditions and materials to avoid (e.g., strong oxidizing agents), which is critical for preventing dangerous reactions in a waste container.[1][3]
Toxicological Information (Sec. 11) Details acute and chronic health effects, which determines the required level of personal protective equipment (PPE) and containment.
Ecological Information (Sec. 12) Indicates potential harm to the environment, such as toxicity to aquatic life, guiding decisions to prevent environmental release.[1][2]
Disposal Considerations (Sec. 13) Provides manufacturer-recommended disposal methods and regulatory requirements. This section should always be followed.[4]

General Protocol for Uncategorized Chemical Waste Disposal

This protocol provides a step-by-step methodology for managing a chemical like this compound, for which an SDS is not immediately available. This process must be supervised by your institution's EHS department.

1. Characterization and Segregation:

  • Treat the chemical as highly hazardous.
  • Do not mix this compound with any other chemical waste.
  • Keep it in its original, sealed container if possible.

2. Personal Protective Equipment (PPE):

  • At a minimum, wear:
  • Chemical splash goggles and a face shield.
  • A chemical-resistant lab coat.
  • Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).
  • Ensure work is conducted in a certified chemical fume hood.

3. Waste Containerization and Labeling:

  • If repackaging is necessary, select a container made of a material compatible with a wide range of chemicals (e.g., borosilicate glass or HDPE).
  • Attach a "Hazardous Waste" label.
  • On the label, write the full chemical name ("this compound") and the statement: "Caution: Hazards Not Fully Characterized."
  • Include the date you are designating it as waste (accumulation start date).

4. Storage and Pickup:

  • Store the sealed container in a designated Satellite Accumulation Area (SAA) that is secure and has secondary containment.
  • Schedule a hazardous waste pickup with your EHS department. Inform them explicitly that the hazards of the material are unknown.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for safely disposing of laboratory chemical waste, emphasizing the critical step of consulting the SDS and EHS.

Chemical_Disposal_Workflow cluster_prep Phase 1: Assessment & Preparation cluster_action Phase 2: Action & Segregation cluster_no_sds Contingency: Unknown Hazard cluster_disposal Phase 3: Final Disposal start Chemical Waste Identified check_sds Is a complete SDS available? start->check_sds consult_sds Review SDS Sections 2, 9-13 for hazard & disposal info check_sds->consult_sds Yes no_sds STOP. Treat as Highly Hazardous check_sds->no_sds No select_ppe Select appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->select_ppe label_container Prepare a compatible, sealed Hazardous Waste Container with proper labeling select_ppe->label_container transfer_waste Transfer waste into container (inside a fume hood) label_container->transfer_waste contact_ehs Contact EHS Immediately. Quarantine the material. no_sds->contact_ehs schedule_pickup Schedule pickup with EHS contact_ehs->schedule_pickup Follow EHS instructions store_waste Store sealed container in a designated Satellite Accumulation Area transfer_waste->store_waste store_waste->schedule_pickup end Waste collected for final disposal schedule_pickup->end

Caption: Decision workflow for safe laboratory chemical disposal.

References

Personal protective equipment for handling Terrestrimine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data for a substance named "Terrestrimine" is not available in public databases. The following guidance is based on established best practices for handling hazardous chemicals in a laboratory setting. Researchers, scientists, and drug development professionals should always consult a substance-specific Safety Data Sheet (SDS) and their institution's safety protocols before handling any new or hazardous material. The information provided here is for illustrative purposes and should be adapted to the known hazards of the specific compound being used.

This guide provides essential, immediate safety and logistical information for the operational handling and disposal of "this compound," a hypothetical hazardous chemical. It is designed to be a preferred source for laboratory safety and chemical handling information, offering procedural, step-by-step guidance.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the last line of defense against chemical exposure in the laboratory. The following table summarizes the recommended PPE for handling "this compound," assuming it is a potent, hazardous compound.

Body PartPPE SpecificationPurpose
Eyes/Face Chemical splash goggles with side shields or a full-face shield.Protects against splashes, sprays, and airborne particles.
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Double-gloving is recommended.Prevents skin contact and absorption of the chemical.
Body A lab coat, chemical-resistant apron, or a full-body disposable suit.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors or particulates.Prevents inhalation of harmful vapors, dust, or aerosols.
Feet Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Experimental Protocol: Safe Handling of "this compound"

This protocol outlines the essential steps for safely handling "this compound" in a laboratory setting.

  • Preparation:

    • Consult the Safety Data Sheet (SDS) for "this compound" to understand its specific hazards.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE as specified in the table above and inspect it for any damage.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

  • Handling:

    • Conduct all work involving "this compound" within a certified chemical fume hood.

    • Wear the appropriate PPE at all times.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Avoid direct contact with the substance. Use spatulas, forceps, or other appropriate tools.

    • Keep all containers of "this compound" tightly sealed when not in use.

  • Spill and Emergency Procedures:

    • In case of a small spill, alert others in the area and follow your institution's spill cleanup procedure. Use an appropriate absorbent material and decontaminate the area.

    • For a large spill, evacuate the area immediately and contact your institution's emergency response team.

    • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

    • In case of eye contact, immediately flush the eyes with water for at least 15 minutes using an eyewash station and seek immediate medical attention.

  • Disposal:

    • All "this compound" waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not pour "this compound" waste down the drain.

Workflow for Safe Handling of "this compound"

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_emergency 3. Emergency Response cluster_disposal 4. Disposal Phase prep_sds Consult SDS prep_hood Verify Fume Hood prep_sds->prep_hood prep_ppe Inspect & Don PPE prep_hood->prep_ppe prep_equip Prepare Equipment prep_ppe->prep_equip handle_hood Work in Fume Hood prep_equip->handle_hood handle_quant Use Minimal Quantity handle_hood->handle_quant emergency_spill Spill Cleanup handle_hood->emergency_spill If Spill Occurs handle_contact Avoid Direct Contact handle_quant->handle_contact handle_seal Keep Containers Sealed handle_contact->handle_seal emergency_contact First Aid for Contact handle_contact->emergency_contact If Contact Occurs dispose_waste Collect Hazardous Waste handle_seal->dispose_waste emergency_evac Evacuate (Large Spill) emergency_spill->emergency_evac If Spill is Large dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe dispose_reg Follow Regulations dispose_ppe->dispose_reg

Caption: Logical workflow for the safe handling of "this compound".

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.